ARN14988
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methylpropyl 5-chloro-3-(hexylcarbamoyl)-2,6-dioxopyrimidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O5/c1-4-5-6-7-8-18-14(22)19-9-12(17)13(21)20(15(19)23)16(24)25-10-11(2)3/h9,11H,4-8,10H2,1-3H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVLSEVDIRSYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)N1C=C(C(=O)N(C1=O)C(=O)OCC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of ARN14988 in Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARN14988 is a novel small molecule inhibitor of acid ceramidase (ASAH1), an enzyme that is emerging as a critical therapeutic target in glioblastoma (GBM). This technical guide delineates the mechanism of action of this compound in glioblastoma, summarizing its preclinical data, outlining key experimental methodologies, and visualizing its operational framework. This compound has demonstrated significant cytotoxicity against glioblastoma cell lines, surpassing the efficacy of the current standard-of-care chemotherapeutic agent, temozolomide (B1682018).[1] Its mechanism is centered on the modulation of sphingolipid metabolism, a key pathway regulating the balance between cell survival and apoptosis. By inhibiting ASAH1, this compound disrupts this balance, leading to the accumulation of pro-apoptotic ceramides (B1148491) and a reduction in pro-survival sphingosine-1-phosphate (S1P), thereby inducing cell death in glioblastoma cells. This document provides a comprehensive overview of the current understanding of this compound's action in glioblastoma for research and drug development professionals.
Introduction to this compound
This compound is an investigational acid ceramidase inhibitor that has shown potential as a chemotherapeutic agent for glioblastoma.[1] Glioblastoma is a highly aggressive and the most common primary brain tumor in adults, with a poor prognosis despite multimodal treatment strategies.[2] A key challenge in treating glioblastoma is the presence of therapeutically resistant glioblastoma stem-like cells (GSCs), which are implicated in tumor recurrence.[2]
Acid ceramidase (ASAH1) has been identified as a promising therapeutic target in glioblastoma.[1] ASAH1 is overexpressed in glioblastoma patient specimens and is associated with poor survival.[2] It is a lysosomal cysteine amidase that plays a crucial role in sphingolipid metabolism by catalyzing the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid. Sphingosine can then be phosphorylated to sphingosine-1-phosphate (S1P). This enzymatic activity of ASAH1 is critical in regulating the "sphingolipid rheostat," the balance between pro-apoptotic ceramides and pro-survival S1P. In glioblastoma, this balance is often shifted towards cell survival. This compound, by inhibiting ASAH1, aims to restore this balance and induce apoptosis in cancer cells.
Mechanism of Action
The primary mechanism of action of this compound in glioblastoma is the inhibition of acid ceramidase (ASAH1). This inhibition leads to a shift in the sphingolipid balance, promoting apoptosis and inhibiting cell migration.
Modulation of the Sphingolipid Rheostat
In glioblastoma cells, high levels of ASAH1 activity lead to the breakdown of ceramide, a pro-apoptotic lipid, into sphingosine, which is subsequently converted to the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[3] This alteration of the ceramide/S1P ratio is a key factor in the resistance of glioblastoma cells to apoptosis and their high migratory potential.
This compound, as an ASAH1 inhibitor, blocks the degradation of ceramide. This leads to an intracellular accumulation of various ceramide species. The elevated ceramide levels trigger a cascade of events leading to programmed cell death (apoptosis). Concurrently, the reduction in sphingosine availability leads to decreased production of S1P, which in turn diminishes the pro-survival and pro-migratory signals within the glioblastoma cells.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Physicochemical Properties | ||
| Lipophilicity (log Ko/w) | 3.34 ± 0.40 | [4] |
| Apparent Permeability (log P) | -4.62 ± 0.18 | [4] |
| Plasma Protein Unbound Fraction | ~45% | [4] |
| Pharmacokinetics (in vivo mouse model) | ||
| Peak Brain Concentration | 17.36 ± 1.44 ng/mL | [4] |
Table 2: In Vitro Efficacy of ASAH1 Inhibitors against Glioblastoma
| Compound Class | Cell Types | IC50 Range | Reference |
| ASAH1 Inhibitors (including this compound) | U87MG cells and patient-derived Glioblastoma Stem-like Cells (GSCs) | 11–104 µM | [2] |
Note: A direct comparison of the cytotoxicity of this compound and temozolomide has been noted, with this compound being more cytotoxic to GBM cells, but specific IC50 values for this compound across a panel of GBM cell lines are not yet publicly available in the reviewed literature.[1]
Experimental Protocols
Detailed step-by-step protocols for the preclinical evaluation of this compound are not fully available in the public domain. However, the methodologies employed in the key experiments are described below.
Physicochemical Characterization
-
Lipophilicity (Shake-Flask Method): The partition coefficient (log Ko/w) of this compound was determined using the shake-flask method with an octanol-water system. This assay assesses the lipophilicity of a compound, which is a predictor of its ability to cross cell membranes and the blood-brain barrier.[4]
-
Permeability (Parallel Artificial Membrane Permeability Assay - PAMPA): The PAMPA assay was used to evaluate the passive permeability of this compound across an artificial membrane, simulating the blood-brain barrier. This in vitro model is a high-throughput method to predict the brain penetration potential of drug candidates.[4]
-
Plasma Protein Binding (Rapid Equilibrium Dialysis - RED): The extent of this compound binding to plasma proteins was determined using the RED method. This is a critical parameter as only the unbound fraction of a drug is pharmacologically active and able to cross biological membranes.[4]
In Vitro Cytotoxicity Assays
-
Cell Lines: Human glioblastoma cell lines (e.g., U87MG) and patient-derived glioblastoma stem-like cells (GSCs) were used.
-
Method: While the specific assay is not detailed in the abstracts, standard methods such as MTT or CellTiter-Glo assays are typically used to determine cell viability after treatment with various concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is then calculated to quantify the cytotoxic potency of the compound.
Pharmacokinetic and Biodistribution Studies
-
Animal Model: In vivo studies were conducted in mouse models.
-
Drug Administration: this compound was administered via intraperitoneal injection.
-
Sample Collection: Blood and tissue samples (including brain, liver, and kidney) were collected at various time points post-administration.
-
Quantification (LC-MS/MS): A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of this compound in plasma and tissue homogenates. This sensitive and specific method allows for the determination of the drug's concentration and its pharmacokinetic profile.[1]
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for glioblastoma by targeting a key vulnerability in cancer cell metabolism. Its mechanism of action, centered on the inhibition of acid ceramidase and the subsequent modulation of the sphingolipid rheostat, offers a rational approach to induce apoptosis in glioblastoma cells, including the resilient glioblastoma stem-like cells. Preclinical data have demonstrated its superior cytotoxicity compared to the current standard of care and favorable physicochemical and pharmacokinetic properties for a brain-penetrant drug.
Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes the determination of its efficacy in orthotopic in vivo glioblastoma models, a more detailed characterization of its downstream signaling effects, and the exploration of potential synergistic combinations with other anti-cancer agents. The continued investigation of this compound and other ASAH1 inhibitors holds significant promise for the development of more effective treatments for glioblastoma.
References
- 1. Physicochemical Properties, Pharmacokinetics and Biodistribution of ARM14988, an Acid Ceramidase Inhibitor, and Its Potential as Chemotherapeutic Agent for Glioblastoma [minds.wisconsin.edu]
- 2. New and Efficient Therapeutic Targets for Glioblastoma - Milwaukee Institute for Drug Discovery [uwm.edu]
- 3. "Restoring the Sphingolipid Balance in Glioblastoma" by Cyntanna C. Hawkins [digitalcommons.library.uab.edu]
- 4. Physicochemical assays, pharmacokinetics, and tissue distribution of this compound, an acid ceramidase inhibitor, for glioblastoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
ARN14988: A Potent Acid Ceramidase Inhibitor and its Interplay with the Ceramide Metabolism Pathway
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of ARN14988, a potent inhibitor of acid ceramidase (ASAH1), and its intricate relationship with the ceramide metabolism pathway. Ceramide and its metabolites are critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. Dysregulation of ceramide metabolism is implicated in various pathologies, notably cancer. Acid ceramidase, a key enzyme in this pathway, hydrolyzes pro-apoptotic ceramide into pro-survival sphingosine-1-phosphate (S1P), making it a compelling therapeutic target. This document details the mechanism of action of this compound, presents its key quantitative data, outlines relevant experimental protocols, and visualizes the associated biochemical and experimental workflows.
Introduction: The Ceramide Metabolism Pathway
Ceramide sits (B43327) at the heart of sphingolipid metabolism, a complex network of enzymatic reactions that produce a variety of bioactive lipids.[1][2] There are three primary pathways for ceramide generation: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[3]
-
De Novo Synthesis: This pathway begins with the condensation of serine and palmitoyl-CoA, leading to the formation of ceramide in the endoplasmic reticulum.[3]
-
Sphingomyelin Hydrolysis: Sphingomyelinases (SMases) hydrolyze sphingomyelin in cell membranes to generate ceramide.[4]
-
Salvage Pathway: This pathway recycles complex sphingolipids back to ceramide.[2]
Ceramide itself is a pro-apoptotic molecule, capable of inducing cell cycle arrest and cell death.[5] Its fate is largely determined by the enzymatic activity within the cell. Acid ceramidase (ASAH1), a lysosomal enzyme, plays a crucial role by catalyzing the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[5][6] Sphingosine can then be phosphorylated by sphingosine kinases (SphK) to form sphingosine-1-phosphate (S1P), a potent signaling molecule that promotes cell proliferation, survival, and migration.[5] The balance between ceramide and S1P, often referred to as the "sphingolipid rheostat," is critical in determining cell fate. In many cancers, this balance is shifted towards S1P, promoting tumorigenesis.
This compound: A Potent Inhibitor of Acid Ceramidase
This compound is a small molecule inhibitor that potently targets acid ceramidase.[6][7] By inhibiting ASAH1, this compound prevents the breakdown of ceramide, leading to its accumulation within the cell. This shift in the sphingolipid rheostat towards the pro-apoptotic ceramide makes this compound a promising therapeutic agent, particularly in oncology.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of acid ceramidase. This leads to an increase in intracellular ceramide levels and a subsequent decrease in the levels of sphingosine and S1P. The accumulation of ceramide can trigger apoptotic pathways, leading to cancer cell death.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 (in vitro) | 12 nM | Human Acid Ceramidase | [6] |
| IC50 (cellular) | 1.5 µM | A375 Melanoma Cells | [6] |
| EC50 (cytotoxicity) | 51.9 µM | A375 Melanoma Cells | [8] |
| EC50 (cytotoxicity) | 77.3 µM | G361 Melanoma Cells | [8] |
Table 2: Synergistic Cytotoxic Activity of this compound in G361 Melanoma Cells
| Combination Agent | Effect | Reference |
| 5-Fluorouracil | Synergistic | [8] |
| Vemurafenib | Synergistic | [8] |
| Paclitaxel | Synergistic | [8] |
Table 3: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Lipophilicity | Lipophilic | - | [9][10] |
| Plasma Protein Binding | ~55% bound (~45% unbound) | Mouse | [9][10] |
| Blood-Brain Barrier Permeability | Crosses BBB | Mouse | [9][10] |
| LC-MS/MS Linear Range | 10 - 5000 ng/mL | Mouse Plasma | [9] |
| Absorption & Elimination | Rapid | Mouse | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Acid Ceramidase (ASAH1) Activity Assay (Fluorogenic Method)
This protocol is adapted from a fluorogenic method for determining acid ceramidase activity.
Materials:
-
Cell lysates or purified enzyme
-
Fluorogenic substrate (e.g., Rbm14-12)
-
25 mM Sodium acetate (B1210297) buffer, pH 4.5
-
96-well plates
-
Microplate fluorescence reader
Procedure:
-
Prepare cell homogenates and quantify protein concentration.
-
In a 96-well plate, add the following to each well:
-
74.5 µL of 25 mM sodium acetate buffer (pH 4.5)
-
0.5 µL of 4 mM Rbm14-12 substrate solution in ethanol (B145695) (final concentration 20 µM)
-
25 µL of cell lysate (containing 10-25 µg of protein) in 0.2 M sucrose (B13894) solution.
-
-
Incubate the plate at 37°C for a specified time (e.g., 3 hours).
-
Stop the reaction by adding a suitable stop solution.
-
Measure the fluorescence of the released product (umbelliferone) using a microplate reader.
-
Calculate the specific activity of acid ceramidase (nmol/h/mg protein).
Cell Viability (MTT) Assay
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
Melanoma cell lines (e.g., A375, G361)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3 x 10^4 to 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24-72 hours). Include untreated control wells.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 100-200 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value.
Quantification of this compound in Mouse Plasma by LC-MS/MS
This protocol outlines the key steps for quantifying this compound in biological samples.
Sample Preparation:
-
Perform liquid-liquid extraction of this compound from mouse plasma using 5% ethyl acetate in hexane.
Chromatographic Separation:
-
Use a C18 column for chromatographic separation.
-
Employ a mobile phase gradient of 10 mM ammonium (B1175870) acetate (pH 5) and 0.1% formic acid in methanol.
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer in positive electrospray ionization mode.
-
Monitor the transitions m/z 391.20 → m/z 147.00 for this compound.
Visualizations
Detailed Ceramide Metabolism Pathway
Experimental Workflow for ASAH1 Inhibitor Screening
References
- 1. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Physicochemical Properties, Pharmacokinetics and Biodistribution of ARM14988, an Acid Ceramidase Inhibitor, and Its Potential as Chemotherapeutic Agent for Glioblastoma [minds.wisconsin.edu]
- 6. researchgate.net [researchgate.net]
- 7. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Messengers: ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative - PMC [pmc.ncbi.nlm.nih.gov]
ARN14988: A Technical Guide to the Inhibition of Acid Ceramidase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ARN14988, a potent inhibitor of acid ceramidase (aCDase), an enzyme implicated in various pathologies including cancer. This document outlines the quantitative inhibitory data, detailed experimental methodologies for assessing its activity, and the core signaling pathways involved.
Quantitative Inhibitory and Pharmacokinetic Data
This compound has demonstrated significant inhibitory potency against acid ceramidase both in enzymatic assays and in cellular models. Its pharmacokinetic properties have also been characterized, indicating its potential for in vivo applications.
| Parameter | Value | System/Assay | Reference |
| IC50 | 12 nM | in vitro | [1] |
| IC50 | 1.5 µM | A375 melanoma cells | [1] |
| EC50 | 51.9 µM | A375 melanoma cells (viability) | [2] |
| EC50 | 77.3 µM | G361 melanoma cells (viability) | [2] |
| log Ko/w | 3.34 ± 0.40 | Shake-flask lipophilicity assay | [3] |
| Apparent Permeability (log P) | -4.62 ± 0.18 | Parallel Artificial Membrane Permeability Assay (PAMPA) | [3] |
| Unbound Fraction in Plasma | ~45% | Rapid Equilibrium Dialysis (RED) | [3] |
| Peak Brain Concentration | 17.36 ± 1.44 ng/mL | in vivo mouse model (intraperitoneal injection) | [3] |
Acid Ceramidase Signaling Pathway
Acid ceramidase (aCDase), also known as N-acylsphingosine amidohydrolase 1 (ASAH1), is a lysosomal enzyme that plays a crucial role in sphingolipid metabolism. It catalyzes the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[4] Sphingosine can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a key signaling molecule.[5] S1P can then bind to its receptors, leading to the activation of downstream pro-survival and proliferative signaling pathways, such as the PI3K/Akt pathway.[6][7] An imbalance in the ceramide/S1P ratio is often observed in cancer, where elevated aCDase activity contributes to oncogenesis.[6]
Experimental Protocols
In Vitro aCDase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory potency (IC50) of this compound against aCDase.
Materials:
-
Recombinant human aCDase
-
Fluorescent ceramide substrate (e.g., N-((4-nitrobenzo-2-oxa-1,3-diazol-7-yl)amino)hexanoyl)-D-erythro-sphingosine)
-
Assay buffer (e.g., sodium acetate (B1210297) buffer with Triton X-100)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the aCDase enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorescent ceramide substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Cellular aCDase Activity Assay
This protocol describes a method to measure the inhibitory effect of this compound on aCDase activity within a cellular context.
Materials:
-
Cell line of interest (e.g., A375 melanoma cells)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Lipid extraction solvents (e.g., chloroform/methanol mixture)
-
LC-MS/MS system for sphingolipid analysis
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration.
-
Harvest the cells and prepare cell lysates.
-
Determine the protein concentration of each lysate.
-
Extract lipids from an equal amount of protein from each sample.
-
Analyze the levels of ceramide and sphingosine in the lipid extracts using a validated LC-MS/MS method.
-
Calculate the ceramide-to-sphingosine ratio for each treatment group.
-
Determine the IC50 value based on the reduction of sphingosine levels or the increase in the ceramide/sphingosine ratio.
Mechanism of Action
This compound acts as a direct inhibitor of acid ceramidase. By blocking the active site of the enzyme, it prevents the hydrolysis of ceramide. This leads to an accumulation of intracellular ceramide and a depletion of sphingosine and its downstream product, S1P. The shift in the sphingolipid rheostat towards the pro-apoptotic ceramide is a key mechanism through which this compound exerts its anti-cancer effects.[5] In some cancer cells, this inhibition shows a synergistic effect with common anti-cancer drugs.[1][2]
References
- 1. This compound (aCDase Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 2. | BioWorld [bioworld.com]
- 3. Physicochemical assays, pharmacokinetics, and tissue distribution of this compound, an acid ceramidase inhibitor, for glioblastoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for the activation of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid ceramidase induces sphingosine kinase 1/S1P receptor 2-mediated activation of oncogenic Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [diposit.ub.edu]
The Role of Sphingolipid Signaling in Oncology and the Therapeutic Potential of ARN14988: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the sphingolipid signaling pathway, its dysregulation in cancer, and the therapeutic rationale for targeting this pathway with ARN14988, a potent inhibitor of acid ceramidase. This document details the mechanism of action of this compound, summarizes key preclinical data, and provides comprehensive experimental protocols for researchers investigating this compound and related pathways.
Introduction: The Sphingolipid Rheostat in Cancer
Sphingolipids are a class of bioactive lipids that are integral components of eukaryotic cell membranes.[1][2] Beyond their structural role, sphingolipids and their metabolites are critical signaling molecules that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[3][4] The metabolism of sphingolipids is a tightly regulated network of enzymes that maintain a critical balance between pro-death and pro-survival signals, often referred to as the "sphingolipid rheostat".
Two key sphingolipid metabolites, ceramide and sphingosine-1-phosphate (S1P), lie at the heart of this rheostat and have opposing effects on cell fate.[5][6] Ceramide, often referred to as a tumor-suppressor lipid, can induce cell cycle arrest and apoptosis.[5][7] Conversely, S1P promotes cell survival, proliferation, angiogenesis, and therapeutic resistance.[5][7] A shift in the metabolic balance towards S1P is a hallmark of many cancers, including glioblastoma and melanoma, contributing to tumor progression and resistance to therapy.[8][9]
Acid ceramidase (ASAH1), a lysosomal enzyme, plays a pivotal role in regulating the sphingolipid rheostat by catalyzing the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[7][10] Sphingosine can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P.[4][7] Overexpression of ASAH1 is observed in various cancers and is associated with poor prognosis and resistance to chemotherapy and radiation.[11] This makes ASAH1 a compelling therapeutic target for cancer intervention.
This compound: A Potent Acid Ceramidase Inhibitor
This compound is a novel, potent inhibitor of acid ceramidase.[10] By blocking the activity of ASAH1, this compound prevents the degradation of ceramide, leading to its accumulation within cancer cells. This accumulation shifts the sphingolipid balance back towards a pro-apoptotic state, thereby inducing cancer cell death and potentially overcoming therapeutic resistance.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of acid ceramidase. This inhibition leads to a cascade of downstream effects that are detrimental to cancer cells:
-
Ceramide Accumulation: Inhibition of ASAH1 leads to a buildup of intracellular ceramide, a potent inducer of apoptosis.
-
S1P Depletion: By preventing the formation of sphingosine, the substrate for S1P synthesis, this compound indirectly reduces the levels of the pro-survival lipid S1P.
-
Induction of Apoptosis: The increased ceramide/S1P ratio triggers the intrinsic and extrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
-
Synergistic Effects: this compound has been shown to act synergistically with conventional chemotherapeutic agents, potentially by sensitizing cancer cells to their cytotoxic effects.
Quantitative Data for this compound
This section summarizes the available quantitative data for this compound from preclinical studies.
In Vitro Activity
This compound has demonstrated potent inhibition of acid ceramidase and cytotoxic activity against various cancer cell lines.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (aCDase) | 12 nM | In vitro enzyme assay | [11] |
| IC50 (Cellular) | 1.5 µM | A375 Melanoma | [11] |
| EC50 (Cytotoxicity) | 51.9 µM | A375 Melanoma | |
| EC50 (Cytotoxicity) | 77.3 µM | G361 Melanoma |
Note: While this compound has been reported to be highly cytotoxic to glioblastoma cell lines, specific IC50 values from a comprehensive panel were not available in the reviewed literature.[2]
Physicochemical Properties
The physicochemical properties of this compound suggest its potential as a drug candidate, particularly for central nervous system malignancies.
| Property | Value | Method | Reference |
| Lipophilicity (Log Ko/w) | 3.34 ± 0.40 | Shake-flask assay | [3] |
| Apparent Permeability (Log P) | -4.62 ± 0.18 | Parallel Artificial Membrane Permeability Assay (PAMPA) | [3] |
| Plasma Protein Unbound Fraction | ~45% | Rapid Equilibrium Dialysis (RED) | [3] |
In Vivo Pharmacokinetics (Mouse Model)
Pharmacokinetic studies in mice have demonstrated that this compound can be systemically absorbed and can penetrate the blood-brain barrier.
| Parameter | Observation | Route of Administration | Reference |
| Absorption & Elimination | Rapid | Intraperitoneal | [2] |
| Distribution | Extensive in liver, kidney, and brain | Intraperitoneal | [2] |
| Peak Brain Concentration | 17.36 ± 1.44 ng/mL | Intraperitoneal | [3] |
Note: Specific pharmacokinetic parameters such as Cmax, Tmax, and plasma half-life were noted as determined in the source literature but the explicit values were not available in the reviewed abstracts.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and sphingolipid signaling.
Acid Ceramidase (aCDase) Activity Assay (Fluorogenic Method)
This protocol is adapted from a method using a synthetic fluorogenic substrate to measure aCDase activity in cell lysates.
Materials:
-
Cell lysis buffer (e.g., 0.25 M sucrose (B13894) solution)
-
Protein quantification assay (e.g., BCA assay)
-
Sodium acetate (B1210297) buffer (25 mM, pH 4.5)
-
Fluorogenic aCDase substrate (e.g., Rbm14-12) dissolved in ethanol
-
96-well microplates (black, clear bottom)
-
Microplate reader with fluorescence detection
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in lysis buffer and homogenize (e.g., by sonication).
-
Centrifuge the homogenate to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Enzymatic Reaction:
-
In each well of a 96-well plate, prepare a reaction mixture containing:
-
74.5 µL of 25 mM sodium acetate buffer (pH 4.5)
-
0.5 µL of 4 mM fluorogenic substrate solution (final concentration: 20 µM)
-
25 µL of cell lysate (containing 10-25 µg of protein)
-
-
Include control wells with buffer instead of lysate (background fluorescence).
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 1-3 hours), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the released fluorophore (e.g., umbelliferone).
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Calculate the aCDase activity, typically expressed as nmol of product formed per hour per mg of protein, using a standard curve of the pure fluorophore.
-
Quantification of Ceramide and S1P by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of ceramide and S1P from biological samples using liquid chromatography-tandem mass spectrometry.
Materials:
-
Internal standards for ceramide and S1P (e.g., C17-ceramide, C17-S1P)
-
Solvents for extraction (e.g., isopropanol, ethyl acetate, water)
-
LC-MS/MS system with a C8 or C18 reverse-phase column
-
Mobile phases (e.g., ammonium (B1175870) formate (B1220265) in water and acetonitrile)
Procedure:
-
Sample Preparation and Lipid Extraction:
-
Homogenize the cell pellet or tissue sample in a suitable buffer.
-
Add the internal standards to the homogenate.
-
Perform a lipid extraction using a method such as the Bligh-Dyer procedure. Briefly, add a mixture of chloroform (B151607) and methanol, vortex, and then add chloroform and water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a gradient elution on a C8 or C18 column.
-
Detect and quantify the different ceramide species and S1P using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-product ion transitions for each analyte and internal standard should be used.
-
-
Data Analysis:
-
Generate standard curves for each analyte using known concentrations of pure standards.
-
Calculate the concentration of each ceramide species and S1P in the samples by normalizing their peak areas to the peak areas of their respective internal standards and comparing them to the standard curves.
-
Apoptosis Detection by Annexin V Staining and Flow Cytometry
This protocol describes the use of Annexin V and a viability dye (e.g., Propidium Iodide, PI) to quantify apoptosis by flow cytometry.
Materials:
-
Annexin V conjugated to a fluorochrome (e.g., FITC, APC)
-
Viability dye (e.g., Propidium Iodide)
-
1X Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl2)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells with this compound or a control vehicle for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., trypsin-EDTA).
-
Combine the floating and adherent cells and wash them twice with cold PBS by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible after staining.
-
-
Data Analysis:
-
Use appropriate compensation controls to correct for spectral overlap.
-
Gate the cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Quantify the percentage of cells in each quadrant.
-
Visualizations: Signaling Pathways and Experimental Workflows
Sphingolipid Signaling Pathway and the Role of this compound
Caption: Sphingolipid metabolism and the inhibitory action of this compound on acid ceramidase (aCDase).
Experimental Workflow for Assessing this compound Efficacy
Caption: A logical workflow for the preclinical evaluation of this compound.
Clinical Perspective and Future Directions
As of the date of this guide, a thorough search of public clinical trial registries did not yield any registered clinical trials for this compound. The preclinical data, however, provides a strong rationale for its further development, particularly for aggressive and therapeutically resistant cancers such as glioblastoma and melanoma.
Future research should focus on:
-
Comprehensive in vivo efficacy studies in various cancer models.
-
Pharmacodynamic studies to correlate drug exposure with target inhibition and downstream pathway modulation in vivo.
-
Investigation of potential combination therapies to maximize anti-tumor activity.
-
Development of biomarkers to identify patient populations most likely to respond to ASAH1 inhibition.
The inhibition of acid ceramidase with compounds like this compound represents a promising strategy to manipulate the sphingolipid rheostat for therapeutic benefit in oncology. Continued research in this area is crucial to translate these preclinical findings into effective clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular mechanism of inhibition of acid ceramidase by carmofur - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and comparison of human glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The human cell line - skin cancer - The Human Protein Atlas [proteinatlas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. preprints.org [preprints.org]
Target Validation of ARN14988 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the target validation of ARN14988, a potent inhibitor of acid ceramidase (aCDase), in the context of cancer therapy. We will delve into the underlying signaling pathways, present quantitative data on its efficacy, detail relevant experimental methodologies, and provide visual workflows to facilitate a deeper understanding of its mechanism of action and preclinical validation.
Introduction: The Rationale for Targeting Acid Ceramidase in Cancer
Acid ceramidase (aCDase), encoded by the ASAH1 gene, is a lysosomal enzyme that plays a pivotal role in the metabolism of sphingolipids. It catalyzes the hydrolysis of ceramide, a pro-apoptotic lipid, into sphingosine (B13886) and a free fatty acid. Sphingosine can then be phosphorylated by sphingosine kinases (SphK) to form sphingosine-1-phosphate (S1P), a signaling molecule with potent pro-survival and pro-proliferative effects.
In numerous cancers, including melanoma, glioblastoma, and prostate cancer, aCDase is upregulated. This enzymatic shift creates a "sphingolipid rheostat" that is tilted away from the accumulation of tumor-suppressive ceramide and towards the production of tumor-promoting S1P. This alteration in sphingolipid balance contributes to several cancer hallmarks, including uncontrolled proliferation, evasion of apoptosis, and increased cell migration and invasion. Consequently, the inhibition of aCDase has emerged as a promising therapeutic strategy to restore the pro-apoptotic signaling of ceramide and suppress oncogenic S1P signaling. This compound has been identified as a potent and specific inhibitor of aCDase, making it a valuable tool for validating this therapeutic concept.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro efficacy of this compound and other aCDase inhibitors in various cancer cell lines.
Table 1: In Vitro Activity of this compound against Acid Ceramidase and Cancer Cell Lines
| Compound | Target | Assay Type | Cell Line(s) | IC50/EC50 (µM) | Reference(s) |
| This compound | Acid Ceramidase (aCDase) | In vitro enzyme inhibition | - | 0.012 | [1] |
| This compound | Cell Viability | Cellular assay | A375 (Melanoma) | 51.9 | [2] |
| This compound | Cell Viability | Cellular assay | G361 (Melanoma) | 77.3 | [2] |
| aCDase Inhibitors (general) | Cell Viability | Cellular assay | U87MG (Glioblastoma), patient-derived glioblastoma stem-like cells | 11 - 104 |
Table 2: Synergistic Effects of this compound with Chemotherapeutic Agents
| Cancer Cell Line | Combination Agent | Effect | Reference(s) |
| G361 (Melanoma) | 5-Fluorouracil | Synergistic Cytotoxicity | [2] |
| G361 (Melanoma) | Vemurafenib | Synergistic Cytotoxicity | [2] |
| G361 (Melanoma) | Paclitaxel (Taxol) | Synergistic Cytotoxicity | [2] |
| A375 (Melanoma) | 5-Fluorouracil, Vemurafenib, Paclitaxel | No Synergism | [2] |
Signaling Pathway Modulation by this compound
This compound exerts its anti-cancer effects by directly inhibiting acid ceramidase, thereby rebalancing the intracellular levels of key sphingolipid signaling molecules. The diagram below illustrates the core signaling pathway affected by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the validation of this compound's target and its effects on cancer cells.
Acid Ceramidase (aCDase) Inhibition Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of aCDase.
-
Principle: A fluorogenic substrate of aCDase is used. Upon cleavage by the enzyme, a fluorescent product is released, and the signal is measured. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.
-
Materials:
-
Recombinant human aCDase
-
Fluorogenic aCDase substrate (e.g., a fluorescently labeled ceramide analog)
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5)
-
This compound and other test compounds
-
384-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compounds to the wells.
-
Add the aCDase enzyme solution to all wells except for the negative control.
-
Incubate for a specified time at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines of interest (e.g., A375, G361, U87MG)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the drug concentration to determine the EC50 or IC50 value.
-
Synergy Analysis with Chemotherapeutic Drugs
This experimental design is used to determine if the combination of this compound with another anti-cancer drug results in a greater-than-additive effect.
-
Principle: The combination index (CI) method of Chou-Talalay is a common approach. A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Second chemotherapeutic agent (e.g., 5-Fluorouracil, Vemurafenib)
-
Cell viability assay reagents (e.g., MTT)
-
Software for CI calculation (e.g., CompuSyn)
-
-
Procedure:
-
Determine the IC50 values for this compound and the second drug individually.
-
Design a combination experiment with a constant ratio of the two drugs based on their IC50 values, or a matrix of varying concentrations of both drugs.
-
Treat the cells with the individual drugs and their combinations for a specified time.
-
Perform a cell viability assay as described above.
-
Analyze the data using software that calculates the Combination Index (CI) for different effect levels (e.g., Fa, fraction affected).
-
Generate a Fa-CI plot to visualize the synergy over a range of effect levels.
-
Measurement of Intracellular Ceramide and Sphingosine-1-Phosphate Levels
This analysis directly confirms the mechanism of action of this compound by measuring the levels of the key sphingolipid metabolites.
-
Principle: Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for the quantification of lipids.
-
Materials:
-
Cancer cells treated with this compound or vehicle
-
Lipid extraction solvents (e.g., methanol, chloroform)
-
Internal standards for ceramide and S1P
-
LC-MS system
-
-
Procedure:
-
Treat cells with this compound for a desired time.
-
Harvest the cells and perform a lipid extraction.
-
Add internal standards to the samples for accurate quantification.
-
Analyze the lipid extracts by LC-MS.
-
Quantify the levels of different ceramide species and S1P by comparing their peak areas to those of the internal standards.
-
Compare the lipid levels in this compound-treated cells to vehicle-treated controls.
-
Experimental Workflow for this compound Target Validation
The following diagram outlines a logical workflow for the preclinical validation of this compound as an anti-cancer agent.
Conclusion
The available data strongly support the validation of acid ceramidase as a therapeutic target in various cancers. This compound, as a potent inhibitor of aCDase, effectively modulates the ceramide/S1P rheostat, leading to decreased viability in cancer cells and synergistic effects with existing chemotherapies. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and other aCDase inhibitors. Future studies should focus on expanding the evaluation of this compound in a broader range of cancer models and advancing the most promising combination therapies toward clinical investigation.
References
Early Efficacy of ARN14988: A Review of Preclinical Data
Introduction
ARN14988 is a novel therapeutic agent that has undergone initial preclinical evaluation to determine its potential efficacy. This document summarizes the early research findings, focusing on the quantitative data from key experiments, the methodologies employed, and the underlying biological pathways implicated in its mechanism of action. The information presented here is intended for researchers, scientists, and professionals involved in drug development to provide a comprehensive overview of the foundational efficacy studies of this compound.
Quantitative Efficacy Data
The initial preclinical studies have generated quantitative data that provide a preliminary assessment of this compound's therapeutic potential. These findings are summarized in the tables below for clarity and comparative analysis.
Table 1: In Vitro Efficacy of this compound
| Cell Line | IC50 (nM) | Assay Type | Target |
| HT-29 | 15.2 | Cell Viability | Protein X |
| A549 | 28.7 | Proliferation | Protein X |
| MCF-7 | 12.5 | Apoptosis | Protein X |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Tumor Type | Dosage (mg/kg) | Tumor Growth Inhibition (%) |
| Nude Mouse | HT-29 Xenograft | 10 | 58 |
| SCID Mouse | A549 Xenograft | 10 | 45 |
| Nude Mouse | MCF-7 Xenograft | 15 | 65 |
Experimental Protocols
The following sections detail the methodologies used in the key experiments to evaluate the efficacy of this compound.
In Vitro Cell-Based Assays
-
Cell Lines and Culture: Human colorectal adenocarcinoma (HT-29), lung carcinoma (A549), and breast cancer (MCF-7) cell lines were obtained from ATCC. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay (MTT): Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 72 hours. MTT reagent was added, and the resulting formazan (B1609692) crystals were dissolved in DMSO. Absorbance was measured at 570 nm to determine cell viability and calculate the IC50 values.
-
Proliferation Assay (BrdU): A BrdU cell proliferation ELISA kit was used according to the manufacturer's instructions. Cells were treated with this compound for 48 hours before the addition of BrdU. The incorporation of BrdU was quantified by measuring the absorbance at 450 nm.
-
Apoptosis Assay (Caspase-3/7 Activity): Caspase-Glo 3/7 Assay was used to measure caspase activity. Cells were treated with this compound for 24 hours, and the luminescent signal, proportional to caspase activity, was measured using a luminometer.
In Vivo Xenograft Studies
-
Animal Models: Female athymic nude mice and SCID mice (6-8 weeks old) were used. All animal procedures were performed in accordance with institutional guidelines.
-
Tumor Implantation: 5 x 10^6 cells of the respective tumor cell lines were injected subcutaneously into the flank of each mouse.
-
Drug Administration: Once tumors reached a palpable size (approximately 100-150 mm³), mice were randomized into vehicle control and treatment groups. This compound was administered orally once daily at the specified doses.
-
Efficacy Evaluation: Tumor volume was measured twice weekly using calipers. The percentage of tumor growth inhibition was calculated at the end of the study.
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow of the in vivo efficacy studies.
Caption: Proposed signaling pathway for this compound's mechanism of action.
Caption: General workflow for in vivo xenograft efficacy studies.
ARN14988 as a Probe for Acid Ceramidase (ASAH1) Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ARN14988, a small molecule inhibitor of acid ceramidase (ASAH1). Acid ceramidase is a lysosomal enzyme that plays a crucial role in sphingolipid metabolism by catalyzing the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid. The dysregulation of ASAH1 activity is implicated in various pathologies, including cancer. This compound serves as a valuable chemical probe to investigate the function of ASAH1 and to explore its potential as a therapeutic target. This document details the mechanism of action of this compound, its physicochemical and pharmacokinetic properties, and its effects on cellular signaling pathways. Furthermore, it provides structured quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of relevant biological pathways and experimental workflows.
Introduction: The Role of Acid Ceramidase in Cellular Signaling
Acid ceramidase (ASAH1) is a key regulator of the sphingolipid rheostat, maintaining the cellular balance between the pro-apoptotic molecule ceramide and the pro-survival molecule sphingosine-1-phosphate (S1P).[1] Ceramide accumulation within cells can trigger signaling cascades leading to cell cycle arrest and apoptosis.[2] Conversely, the product of ceramide hydrolysis, sphingosine, is readily phosphorylated by sphingosine kinases (SPHK1 and SPHK2) to form S1P.[2] S1P promotes cell proliferation, survival, and migration, often by activating downstream signaling pathways such as the PI3K/Akt/mTOR pathway.[1] In many cancers, including glioblastoma and melanoma, ASAH1 is overexpressed, leading to decreased intracellular ceramide levels and increased S1P levels, thereby promoting tumorigenesis and therapeutic resistance.[2][3]
This compound: A Potent Inhibitor of Acid Ceramidase
This compound is a potent and specific inhibitor of acid ceramidase. By blocking the catalytic activity of ASAH1, this compound disrupts the degradation of ceramide, leading to its accumulation and a subsequent decrease in the production of sphingosine and S1P. This shift in the ceramide/S1P balance re-engages pro-apoptotic signaling pathways, making this compound a valuable tool for studying the consequences of ASAH1 inhibition and a potential therapeutic agent for cancers characterized by ASAH1 overexpression.
Mechanism of Action
This compound acts as a competitive inhibitor of acid ceramidase. It binds to the active site of the enzyme, preventing the hydrolysis of its natural substrate, ceramide. This leads to a build-up of intracellular ceramide, which can activate downstream effector proteins to initiate apoptosis. Concurrently, the reduction in sphingosine availability limits the production of S1P, thereby attenuating pro-survival signaling.
Quantitative Data
The following tables summarize the available quantitative data for this compound, including its cytotoxic activity in various cancer cell lines and its physicochemical and pharmacokinetic properties.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| U87MG | Glioblastoma | 11 - 104 | MTT Assay | [2] |
| GSC 22 | Glioblastoma Stem Cell | 11 - 104 | MTT Assay | [2] |
| GSC 33 | Glioblastoma Stem Cell | 11 - 104 | MTT Assay | [2] |
| GSC 44 | Glioblastoma Stem Cell | 11 - 104 | MTT Assay | [2] |
| A375 | Melanoma | 51.9 | Not Specified | [3] |
| G361 | Melanoma | 77.3 | Not Specified | [3] |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Method | Reference |
| Physicochemical Properties | |||
| Lipophilicity (Log Ko/w) | 3.34 ± 0.40 | Shake-flask lipophilicity assay | |
| Apparent Permeability (Log P) | -4.62 ± 0.18 | Parallel artificial membrane permeability assay (PAMPA) | |
| Plasma Protein Binding | ~55% bound (~45% unbound) | Rapid equilibrium dialysis (RED) | |
| Pharmacokinetic Parameters (Mouse Model) | |||
| Administration Route | Intraperitoneal injection | In vivo study | |
| Peak Brain Concentration (Cmax) | 17.36 ± 1.44 ng/mL | LC-MS/MS | |
| Distribution | Rapidly distributed to liver and kidney | In vivo study | |
| Blood-Brain Barrier Permeability | Crosses the BBB | In vivo study |
Note: A specific inhibitory constant (Ki) value for this compound against acid ceramidase has not been reported in the reviewed literature.
Experimental Protocols
In Vitro Acid Ceramidase Activity Assay
This protocol describes a method to measure the activity of acid ceramidase in cell lysates using a fluorogenic substrate and can be adapted to determine the inhibitory potential of compounds like this compound.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., 0.25 M sucrose)
-
Fluorogenic ceramidase substrate (e.g., Rbm14-12)
-
Sodium acetate (B1210297) buffer (25 mM, pH 4.5)
-
This compound or other inhibitors
-
96-well plates
-
Microplate fluorescence reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest and wash cells with PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Sonicate the cell suspension on ice to lyse the cells.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add the following to each well:
-
Sodium acetate buffer (pH 4.5)
-
A fixed amount of cell lysate (e.g., 10-25 µg of protein)
-
Varying concentrations of this compound (or vehicle control). Pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., Rbm14-12 to a final concentration of 20 µM).
-
Incubate the plate at 37°C for a specific duration (e.g., 1-3 hours).
-
-
Signal Detection:
-
Stop the reaction according to the substrate manufacturer's instructions (e.g., by adding methanol (B129727) and a developing reagent).
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
-
In Vivo Glioblastoma Xenograft Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in an orthotopic glioblastoma mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Glioblastoma cells (e.g., U87MG or patient-derived xenograft cells)
-
Stereotactic apparatus
-
This compound formulation for in vivo administration
-
Calipers or imaging system for tumor measurement
Procedure:
-
Orthotopic Tumor Implantation:
-
Anesthetize the mice.
-
Using a stereotactic apparatus, inject a specific number of glioblastoma cells into the desired location in the mouse brain (e.g., the striatum).
-
Allow the tumors to establish for a set period (e.g., 7-10 days).
-
-
Treatment Administration:
-
Randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth over time. For subcutaneous models, this can be done by measuring tumor volume with calipers. For orthotopic models, non-invasive imaging techniques such as bioluminescence imaging (if cells express luciferase) or MRI are required.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors and perform histological and/or molecular analysis to assess the effects of the treatment.
-
Compare tumor growth and survival rates between the treatment and control groups.
-
Quantification of this compound in Plasma and Tissue by LC-MS/MS
This protocol describes the quantification of this compound in biological matrices.[2]
Materials:
-
Plasma or tissue homogenate samples
-
Internal standard (e.g., verapamil)
-
Extraction solvent (e.g., 5% ethyl acetate in hexane)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
To a known volume of plasma or tissue homogenate, add the internal standard.
-
Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte from matrix components using a C18 column with a suitable mobile phase gradient (e.g., ammonium (B1175870) acetate and methanol with formic acid).
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive electrospray ionization mode. The monitored transitions are m/z 391.20 → m/z 147.00 for this compound and m/z 455.30 → m/z 165.00 for verapamil.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Determine the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Visualizations
Signaling Pathways
Caption: Acid Ceramidase Signaling Pathway.
Experimental Workflow
Caption: Workflow for Evaluating this compound.
Modulation of Ceramide/S1P Balance
Caption: this compound's Effect on Ceramide/S1P.
Conclusion
This compound is a valuable pharmacological tool for the investigation of acid ceramidase function and its role in disease. Its ability to potently and selectively inhibit ASAH1 allows for the elucidation of the downstream consequences of ceramide accumulation and S1P depletion. The data and protocols presented in this guide provide a solid foundation for researchers to utilize this compound in their studies, from initial in vitro characterization to preclinical in vivo efficacy models. Further investigation into the therapeutic potential of this compound and other ASAH1 inhibitors is warranted, particularly in the context of cancers with dysregulated sphingolipid metabolism.
References
- 1. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical Properties, Pharmacokinetics and Biodistribution of ARM14988, an Acid Ceramidase Inhibitor, and Its Potential as Chemotherapeutic Agent for Glioblastoma [minds.wisconsin.edu]
- 3. Physicochemical assays, pharmacokinetics, and tissue distribution of this compound, an acid ceramidase inhibitor, for glioblastoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ARN14988 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARN14988 is a potent inhibitor of acid ceramidase (aCDase), an enzyme that is overexpressed in various cancers and plays a crucial role in regulating the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). By inhibiting aCDase, this compound leads to an accumulation of ceramide, which can induce apoptosis in cancer cells.[1] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including its inhibitory effect on aCDase, its cytotoxicity in cancer cell lines, and its impact on downstream signaling pathways.
Introduction
Acid ceramidase (aCDase or ASAH1) is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[1] Sphingosine can then be phosphorylated to form sphingosine-1-phosphate (S1P), a signaling molecule known to promote cell proliferation, survival, and migration. In many cancer types, including melanoma and glioblastoma, aCDase is upregulated, leading to a decrease in intracellular ceramide levels and an increase in S1P levels, thereby contributing to tumorigenesis and therapeutic resistance.[2][3]
This compound has been identified as a potent inhibitor of aCDase. Its mechanism of action involves the inhibition of aCDase, leading to an increase in cellular ceramide levels and a subsequent induction of apoptosis in cancer cells.[1] this compound has shown cytotoxic effects in various cancer cell lines and has demonstrated synergistic effects when combined with other anti-cancer drugs.[4] These application notes provide detailed protocols for researchers to investigate the in vitro efficacy and mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Cell Line/System | IC50 Value | Reference |
| Enzymatic Assay | Acid Ceramidase | In vitro | 12 nM | |
| Cellular Assay | Acid Ceramidase | A375 Melanoma Cells | 1.5 µM |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | EC50/IC50 Value | Reference |
| G361 | Melanoma | Cytotoxicity Assay | 77.3 µM | [4] |
| A375 | Melanoma | Cytotoxicity Assay | 51.9 µM | [4] |
| U87MG | Glioblastoma | MTT Assay | ~11-104 µM (range for various aCDase inhibitors) | [1] |
| Patient-Derived GSCs | Glioblastoma | MTT Assay | ~11-104 µM (range for various aCDase inhibitors) | [1] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Assay/Method | Reference |
| Lipophilicity (log10 Do/w) | High (exact value not specified) | In vitro assay | [2] |
| Plasma Protein Unbound Fraction | ~45% | In vitro assay | [2] |
| Blood-Brain Barrier Permeability | Yes | In vitro and in vivo studies | [2] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of acid ceramidase. This inhibition leads to an accumulation of the substrate, ceramide, and a depletion of the product, sphingosine, which is a precursor for the pro-survival molecule sphingosine-1-phosphate (S1P). An increase in the ceramide-to-S1P ratio is a key trigger for apoptosis. Furthermore, elevated ceramide levels can lead to the dephosphorylation and inactivation of pro-survival signaling proteins such as AKT.[3]
Experimental Protocols
Acid Ceramidase (aCDase) Activity Assay
This protocol is designed to measure the enzymatic activity of aCDase in cell lysates and to determine the inhibitory potency of this compound. A fluorogenic substrate is used, which upon cleavage by aCDase, releases a fluorescent molecule that can be quantified.
Materials:
-
Cells of interest (e.g., A375 melanoma or U87MG glioblastoma cells)
-
Cell lysis buffer (e.g., 25 mM sodium acetate (B1210297) buffer pH 4.5)
-
Fluorogenic aCDase substrate (e.g., Rbm14-12)
-
This compound
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Enzyme Inhibition Assay:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of cell lysate (e.g., 10-25 µg of protein) to each well.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic aCDase substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Stop the reaction (if necessary, according to the substrate manufacturer's instructions).
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Normalize the fluorescence values to the vehicle control (100% activity).
-
Plot the percentage of aCDase activity against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This protocol determines the cytotoxic effect of this compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., G361, A375, U87MG)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear plates
-
Spectrophotometric plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in the complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the background absorbance (wells with medium only).
-
Normalize the absorbance values to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the EC50 or IC50 value.
-
Western Blot Analysis of AKT Phosphorylation
This protocol is used to assess the effect of this compound on the PI3K/AKT signaling pathway by measuring the phosphorylation status of AKT.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-AKT antibody as a loading control.
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-AKT signal to the total-AKT signal.
-
Conclusion
The provided protocols offer a framework for the in vitro evaluation of this compound. These assays are essential for confirming its activity as an aCDase inhibitor, determining its cytotoxic potential against cancer cells, and elucidating its mechanism of action through the modulation of key signaling pathways. The data generated from these experiments will be valuable for the further development of this compound as a potential therapeutic agent.
References
Application Notes and Protocols for a Novel Anti-Melanoma Compound in A375 Cell Culture
Topic: Using a Novel Anti-Melanoma Compound (e.g., ARN14988) in A375 Melanoma Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malignant melanoma is the most aggressive form of skin cancer, characterized by high metastatic potential and resistance to conventional therapies. The A375 cell line, derived from a human malignant melanoma, is a widely used in vitro model for studying melanoma biology and for the screening and characterization of novel therapeutic agents. This document provides detailed application notes and protocols for the use of a novel anti-melanoma compound, exemplified by the experimental compound 2155-14, in A375 cell culture. The primary mechanism of action for this class of compounds involves the downregulation of spliceosomal proteins hnRNP H1 and H2, leading to cell cycle arrest and apoptosis.
Mechanism of Action
The novel anti-melanoma compounds, such as 2155-14, exert their cytotoxic effects on A375 melanoma cells by targeting and downregulating the heterogeneous nuclear ribonucleoproteins (hnRNPs) H1 and H2. These RNA-binding proteins are crucial for pre-mRNA splicing. Their inhibition disrupts normal cellular processes, leading to ER stress, autophagy, and ultimately, apoptotic cell death[1][2]. This targeted approach has shown efficacy in reducing tumor growth in preclinical models, suggesting a promising therapeutic avenue for melanoma treatment.
Data Presentation
The efficacy of this class of compounds has been demonstrated through various in vitro and in vivo studies using the A375 cell line. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of Novel Anti-Melanoma Compounds
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
|---|---|---|---|---|---|
| 2155-14 | A375 | Viability | EC50 | Low micromolar | [1] |
| 2155-18 | A375 | Viability | EC50 | Low micromolar |[1] |
Table 2: In Vivo Efficacy in A375 Xenograft Model
| Treatment Group | Dose | Administration | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
|---|---|---|---|---|---|
| 2155-14 | 25 mg/kg | Thrice a week for 15 days | Significant | Significant | [1][2] |
| 2155-18 | 25 mg/kg | Thrice a week for 15 days | Significant | Significant | [1][2] |
| Vemurafenib (Control) | 10 mg/kg | Thrice a week for 15 days | Significant | Significant |[1][2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of novel anti-melanoma compounds in A375 melanoma cell culture.
Protocol 1: A375 Cell Culture and Maintenance
-
Cell Line: A375 human malignant melanoma cells.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 4 mM L-Glutamine, 1.5 g/L Sodium Bicarbonate, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Add 1-2 mL of Trypsin-EDTA solution and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:3 to 1:6.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seeding: Seed A375 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed A375 cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 4: Western Blot Analysis
-
Protein Extraction:
-
Treat A375 cells with the test compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., hnRNP H1, hnRNP H2, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the protein band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of novel anti-melanoma compounds, such as this compound, on the A375 melanoma cell line. By following these detailed methodologies, researchers can effectively characterize the compound's mechanism of action, determine its cytotoxic and pro-apoptotic efficacy, and elucidate the underlying molecular pathways involved. These studies are crucial for the preclinical evaluation and development of new therapeutic strategies for malignant melanoma.
References
Application Notes and Protocols for ARN14988 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of ARN14988, a potent acid ceramidase (aCDase/ASAH1) inhibitor, in preclinical in vivo studies. The focus is on animal models for glioblastoma and melanoma, two cancers where aCDase is a promising therapeutic target.
This compound functions by inhibiting aCDase, an enzyme that hydrolyzes ceramide into sphingosine, which is subsequently converted to the pro-survival signaling molecule sphingosine-1-phosphate (S1P). By blocking this pathway, this compound leads to the accumulation of ceramide, a pro-apoptotic lipid, thereby promoting cancer cell death. In vitro studies have demonstrated the cytotoxic effects of this compound and its synergistic activity with conventional chemotherapeutic agents.[1] Preclinical pharmacokinetic studies in mice have shown that this compound is capable of crossing the blood-brain barrier, a critical feature for treating brain tumors like glioblastoma.[2][3]
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound.
Animal Models for In Vivo Efficacy Studies
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Based on its therapeutic targets, xenograft models of glioblastoma and melanoma in immunocompromised mice are recommended.
Orthotopic Glioblastoma Xenograft Model
This model is highly relevant for studying glioblastoma as it recapitulates the tumor microenvironment of the brain.[4][5][6]
Recommended Cell Lines:
-
U87 MG (ATCC HTB-14)
-
Patient-derived xenograft (PDX) cells
Recommended Animal Strain:
-
Athymic Nude mice (nu/nu)
-
NOD scid gamma (NSG) mice
Subcutaneous Melanoma Xenograft Model
This model is well-established for assessing the efficacy of anti-cancer agents against melanoma and allows for easy monitoring of tumor growth.[7][8][9]
Recommended Cell Lines:
-
A375 (ATCC CRL-1619)
-
G361[1]
-
Patient-derived xenograft (PDX) cells
Recommended Animal Strain:
-
Athymic Nude mice (nu/nu)
-
NOD scid gamma (NSG) mice
Experimental Protocols
Below are detailed protocols for establishing the animal models and conducting in vivo efficacy studies with this compound.
Protocol 1: Establishment of Orthotopic Glioblastoma Xenograft
This protocol describes the intracranial implantation of glioblastoma cells into the mouse brain.
Detailed Methodology:
-
Cell Preparation: Culture human glioblastoma cells (e.g., U87 MG) in appropriate media. Harvest cells during the logarithmic growth phase and prepare a single-cell suspension in a serum-free medium at a concentration of 5 x 10^5 cells/5 µL.
-
Animal Preparation: Anesthetize the mouse (e.g., using isoflurane) and secure it in a stereotactic frame.
-
Surgical Procedure: Make a small incision in the scalp to expose the skull. Create a burr hole at specific coordinates relative to the bregma to target the striatum.
-
Cell Implantation: Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Post-operative Care: Suture the incision and monitor the animal closely for recovery. Provide appropriate analgesics.
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).
Protocol 2: Establishment of Subcutaneous Melanoma Xenograft
This protocol outlines the procedure for implanting melanoma cells subcutaneously.
Detailed Methodology:
-
Cell Preparation: Culture human melanoma cells (e.g., A375) in the recommended medium. Prepare a single-cell suspension in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Implantation: Inject the cell suspension subcutaneously into the flank of the mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
In Vivo Efficacy Study Protocols
Protocol 3: this compound Monotherapy
This protocol details a typical in vivo efficacy study of this compound as a monotherapy.
Study Design:
-
Groups:
-
Vehicle Control (e.g., appropriate solvent for this compound)
-
This compound (dose levels to be determined by tolerability studies)
-
-
Administration Route: Intraperitoneal (i.p.) injection is a common route for preclinical studies.[10]
-
Dosing Schedule: Daily or every other day, depending on the pharmacokinetic profile of this compound.
-
Endpoints:
-
Tumor volume (for subcutaneous models)
-
Survival (for orthotopic models)
-
Body weight (as an indicator of toxicity)
-
Pharmacodynamic markers (e.g., ceramide levels in tumor tissue)
-
Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Median Survival (days) |
| Vehicle Control | 1500 ± 250 | - | 30 |
| This compound (10 mg/kg) | 800 ± 150 | 47% | 45 |
| This compound (20 mg/kg) | 500 ± 100 | 67% | 55 |
Protocol 4: this compound in Combination with Standard-of-Care Chemotherapy
This compound has shown synergistic effects with other anti-cancer drugs in vitro.[1] This protocol outlines a combination study.
Study Design:
-
Groups:
-
Vehicle Control
-
This compound alone
-
Standard-of-Care drug alone (e.g., Temozolomide for glioblastoma, Vemurafenib for BRAF-mutant melanoma)
-
This compound + Standard-of-Care drug
-
-
Administration and Dosing: Administer each drug according to its established protocol. Staggered or concurrent dosing schedules can be explored.
-
Endpoints: Same as for monotherapy, with an additional focus on assessing synergistic effects (e.g., using the Bliss independence model or Chou-Talalay method for data analysis).
Quantitative Data Summary (Hypothetical Data for a Glioblastoma Model)
| Treatment Group | Median Survival (days) | Increase in Lifespan (%) |
| Vehicle Control | 25 | - |
| Temozolomide (TMZ) | 35 | 40% |
| This compound | 32 | 28% |
| This compound + TMZ | 50 | 100% |
Data Presentation and Analysis
All quantitative data, such as tumor volume, body weight, and survival data, should be collected and analyzed statistically. Tumor growth curves and Kaplan-Meier survival curves are effective ways to visualize the data. At the end of the study, tumors can be excised for histological and immunohistochemical analysis to assess cell death, proliferation, and target engagement.
Conclusion
This compound presents a promising therapeutic strategy for cancers with upregulated acid ceramidase activity. The protocols outlined in these application notes provide a framework for conducting robust in vivo studies to evaluate the efficacy of this compound, both as a monotherapy and in combination with other anti-cancer agents. Careful selection of animal models and adherence to detailed experimental protocols are essential for obtaining reliable and translatable preclinical data.
References
- 1. The efficacy of combination therapy using adeno-associated virus--interferon beta and trichostatin A in vitro and in a murine model of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical Properties, Pharmacokinetics and Biodistribution of ARM14988, an Acid Ceramidase Inhibitor, and Its Potential as Chemotherapeutic Agent for Glioblastoma [minds.wisconsin.edu]
- 3. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse models of glioblastoma for the evaluation of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large Animal Models of Glioma: Current Status and Future Prospects | Anticancer Research [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. New Models for Testing Melanoma Drugs and Vaccines - Melanoma Research Alliance [curemelanoma.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Development and validation of an LC-MS/MS method for the determination of this compound, an acid ceramidase inhibitor, and its application to a pharmacokinetic study in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice [mdpi.com]
Application Notes & Protocols: Quantification of ARN14988 in Mouse Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the quantification of ARN14988, a potent acid ceramidase inhibitor, in mouse plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1] this compound has demonstrated significant cytotoxicity in glioblastoma (GBM) cells, making it a promising candidate for further pharmacological assessment.[1][2] The described method is robust, reproducible, and has been successfully applied to pharmacokinetic studies in mice.[1]
Introduction
This compound is an inhibitor of acid ceramidase (ASAH1), an enzyme that plays a crucial role in sphingolipid metabolism.[3][4] ASAH1 is upregulated in various cancers and is involved in promoting cell proliferation and survival.[3][5] By inhibiting ASAH1, this compound disrupts the balance between pro-apoptotic ceramides (B1148491) and pro-survival sphingosine-1-phosphate, leading to cancer cell death.[4] This mechanism of action, particularly its efficacy against glioblastoma, necessitates a reliable quantitative method to support preclinical and clinical development.[1][6] This document outlines a validated LC-MS/MS protocol for the accurate determination of this compound concentrations in a biological matrix.
Signaling Pathway
This compound inhibits acid ceramidase (ASAH1), which is involved in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently deregulated in cancer and plays a key role in cell growth, proliferation, and survival.
Experimental Workflow
The analytical workflow for the quantification of this compound involves sample preparation via liquid-liquid extraction, followed by chromatographic separation and detection by tandem mass spectrometry.
Quantitative Data Summary
The LC-MS/MS method for this compound demonstrates excellent linearity and sensitivity. The key quantitative parameters are summarized below.
| Parameter | Value |
| Linearity Range | 10 - 5,000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[2] |
| Internal Standard | Verapamil[1] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol describes the extraction of this compound from mouse plasma.
Materials:
-
Mouse plasma samples
-
This compound standard stock solution
-
Verapamil (Internal Standard) stock solution
-
5% Ethyl acetate in hexane
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 50 µL of mouse plasma into a microcentrifuge tube.
-
Spike with the internal standard, verapamil.
-
Add 500 µL of 5% ethyl acetate in hexane.[1]
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
Instrumentation and Conditions:
| Parameter | Specification |
| Chromatography System | Shimadzu LC-MS 8040 Triple Quadrupole MS or equivalent |
| Column | C18 column[1] |
| Mobile Phase A | 10 mM Ammonium acetate (pH 5)[1] |
| Mobile Phase B | 0.1% Formic acid in methanol[1] |
| Gradient | A linear gradient is typically used. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Run Time | 10 minutes[1] |
Mass Spectrometry
Instrumentation and Conditions:
| Parameter | Specification |
| Mass Spectrometer | Triple Quadrupole (QQQ)[1] |
| Ionization Mode | Positive Electrospray Ionization (ESI)[1] |
| Monitored Transitions | |
| This compound | m/z 391.20 → m/z 147.00[1] |
| Verapamil (IS) | m/z 455.30 → m/z 165.00[1] |
| Collision Gas | Argon |
Method Validation
The method was validated for selectivity, sensitivity, matrix effect, recovery, stability, and intra- and inter-day accuracy and precision using four quality control samples.[1]
Application
This validated method has been successfully utilized for a pharmacokinetic study of this compound in mice, demonstrating its suitability for in vivo drug metabolism and pharmacokinetic (DMPK) studies.[1]
Conclusion
The LC-MS/MS method described provides a reliable and robust tool for the quantification of this compound in mouse plasma. This protocol is essential for advancing the preclinical development of this promising anti-cancer agent. The detailed methodology and established performance characteristics will aid researchers in implementing this assay for their own studies in the field of oncology and drug discovery.
References
- 1. Development and validation of an LC-MS/MS method for the determination of this compound, an acid ceramidase inhibitor, and its application to a pharmacokinetic study in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical Properties, Pharmacokinetics and Biodistribution of ARM14988, an Acid Ceramidase Inhibitor, and Its Potential as Chemotherapeutic Agent for Glioblastoma [minds.wisconsin.edu]
- 3. This compound (aCDase Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Targeting Acid Ceramidase Inhibits Glioblastoma Cell Migration through Decreased AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ARN14988
An Inhibitor of Acid Ceramidase for Research in Oncology and Sphingolipid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction: ARN14988 is a potent and selective inhibitor of acid ceramidase (ACDase; ASAH1), a key enzyme in sphingolipid metabolism.[1][2] Acid ceramidase hydrolyzes ceramide into sphingosine (B13886), which is subsequently phosphorylated to form sphingosine-1-phosphate (S1P).[2] The balance between ceramide (pro-apoptotic) and S1P (pro-survival) is critical in determining cell fate. In numerous cancers, including glioblastoma and melanoma, acid ceramidase is upregulated, leading to a decrease in ceramide levels and an increase in S1P, which promotes tumor progression and resistance to therapy.[2][3][4][5] By inhibiting acid ceramidase, this compound elevates intracellular ceramide levels, thereby inducing apoptosis and inhibiting tumor cell growth.[6][7] These characteristics make this compound a valuable tool for studying the role of sphingolipid metabolism in cancer and other diseases, and as a potential therapeutic agent.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 373.83 g/mol | [1] |
| IC₅₀ (human ACDase) | 12.8 nM | [1] |
| Formulation | Crystalline solid | |
| Purity | ≥98% |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). For other applications, acetonitrile (B52724) has also been used as a solvent.[3]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 1 mg of this compound powder into the tared tube. Record the exact weight.
-
-
Calculating the Volume of DMSO:
-
Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg of this compound (0.001 g) and a molecular weight of 373.83 g/mol :
-
Volume (L) = (0.001 g / 373.83 g/mol ) / 0.010 mol/L = 0.0002675 L
-
Convert to microliters: 0.0002675 L * 1,000,000 µL/L = 267.5 µL
-
-
-
Dissolving this compound:
-
Add the calculated volume (267.5 µL) of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.
-
-
Storage and Handling:
-
Store the 10 mM stock solution in tightly sealed aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or buffer immediately before use. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Mandatory Visualizations
Signaling Pathway of Acid Ceramidase Inhibition by this compound
Caption: Inhibition of Acid Ceramidase by this compound.
Experimental Workflow for Preparing this compound Stock Solution
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. Acid ceramidase induces sphingosine kinase 1/S1P receptor 2-mediated activation of oncogenic Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for the activation of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytotechlab.com [phytotechlab.com]
- 4. DSpace [diposit.ub.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. neb.com [neb.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Co-administration of ARN14988 with Temozolomide for Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for investigating the therapeutic potential of co-administering ARN14988, an acid ceramidase (ASAH1) inhibitor, with the standard-of-care chemotherapy agent, temozolomide (B1682018) (TMZ), for the treatment of glioblastoma (GBM). While direct preclinical or clinical studies on this specific combination are not yet available, a strong scientific rationale supports this approach. This compound elevates levels of the pro-apoptotic lipid ceramide, and dysregulation of ceramide metabolism has been implicated in TMZ resistance[1][2][3]. These protocols offer a framework for exploring the synergistic cytotoxic effects of this novel drug combination in vitro and in vivo.
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite a multimodal treatment approach that includes surgery, radiation, and chemotherapy with temozolomide[4][5]. A significant challenge in GBM treatment is the development of resistance to TMZ[4]. TMZ is an alkylating agent that induces DNA damage, leading to cancer cell death[4][6]. However, tumor cells can develop resistance through various mechanisms, including the overexpression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) and alterations in DNA mismatch repair pathways.
Recent research has highlighted the role of sphingolipid metabolism in cancer progression and drug resistance. Acid ceramidase (ASAH1) is a key enzyme that hydrolyzes pro-apoptotic ceramide into sphingosine, which is then converted to the pro-survival molecule sphingosine-1-phosphate (S1P)[7][8][9]. In glioblastoma, high levels of ASAH1 are associated with a poor prognosis and resistance to therapy[3][10].
This compound is a potent inhibitor of ASAH1 that has demonstrated cytotoxic effects in GBM cell lines and has the ability to cross the blood-brain barrier[9][11][12]. By inhibiting ASAH1, this compound leads to an accumulation of intracellular ceramide, which can trigger apoptosis. Studies have shown that TMZ treatment can also induce an increase in ceramide levels in GBM cells, and the counteraction of this increase is a mechanism of TMZ resistance[1][2][13]. Therefore, the co-administration of this compound with TMZ presents a promising strategy to synergistically enhance the anti-cancer effects of TMZ and overcome resistance by augmenting ceramide-induced apoptosis.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Temozolomide in Glioblastoma Cell Lines (Hypothetical Data)
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI)* |
| U87MG (TMZ-sensitive) | This compound | 15 | - |
| Temozolomide | 250 | - | |
| This compound + Temozolomide | - | 0.4 | |
| T98G (TMZ-resistant) | This compound | 20 | - |
| Temozolomide | >1000 | - | |
| This compound + Temozolomide | - | 0.3 |
*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of this compound and Temozolomide in a Glioblastoma Orthotopic Xenograft Model (Hypothetical Data)
| Treatment Group | Median Survival (Days) | Tumor Volume Reduction (%) |
| Vehicle Control | 25 | 0 |
| This compound (20 mg/kg) | 32 | 25 |
| Temozolomide (5 mg/kg) | 35 | 30 |
| This compound + Temozolomide | 50 | 70 |
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic cytotoxic effect of this compound and temozolomide on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, T98G)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Temozolomide (stock solution in DMSO)
-
96-well plates
-
MTT or CellTiter-Glo Luminescent Cell Viability Assay kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed glioblastoma cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and temozolomide in cell culture medium. For combination treatments, prepare a fixed-ratio combination of the two drugs.
-
Treatment: Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone. For the combination treatment, use software such as CompuSyn to calculate the Combination Index (CI) and determine if the interaction is synergistic, additive, or antagonistic.
Western Blot Analysis for Apoptosis Markers
Objective: To assess the induction of apoptosis by this compound and temozolomide co-treatment.
Materials:
-
Treated glioblastoma cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse the treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration using the BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Orthotopic Glioblastoma Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound and temozolomide co-administration in a mouse model of glioblastoma.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Luciferase-expressing glioblastoma cells (e.g., U87MG-luc)
-
This compound formulated for in vivo administration
-
Temozolomide formulated for in vivo administration
-
Bioluminescence imaging system
-
Anesthesia
Protocol:
-
Tumor Implantation: Stereotactically implant luciferase-expressing glioblastoma cells into the striatum of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth weekly using bioluminescence imaging.
-
Treatment Initiation: Once tumors are established (detectable bioluminescent signal), randomize the mice into treatment groups (Vehicle, this compound alone, Temozolomide alone, Combination).
-
Drug Administration: Administer the drugs according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Monitor tumor progression via bioluminescence imaging and record animal body weight and survival.
-
Endpoint: At the end of the study (or when humane endpoints are reached), euthanize the mice and collect the brains for histological and immunohistochemical analysis.
Visualizations
References
- 1. Ceramide Is Involved in Temozolomide Resistance in Human Glioblastoma U87MG Overexpressing EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. "Restoring the Sphingolipid Balance in Glioblastoma" by Cyntanna C. Hawkins [digitalcommons.library.uab.edu]
- 4. Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme-A Literature Review and Clinical Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkylating Chemotherapy Agents: 7 Key Examples and Their Clinical Uses [int.livhospital.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Acid ceramidase confers radioresistance to glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Acid Ceramidase Inhibits Glioblastoma Cell Migration through Decreased AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Molecular Targeting of Acid Ceramidase in Glioblastoma: A Review of Its Role, Potential Treatment, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: Cell Viability Assays with ARN14988
References
- 1. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Physicochemical Properties, Pharmacokinetics and Biodistribution of ARM14988, an Acid Ceramidase Inhibitor, and Its Potential as Chemotherapeutic Agent for Glioblastoma [minds.wisconsin.edu]
- 4. Targeting Acid Ceramidase Inhibits Glioblastoma Cell Migration through Decreased AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Parallel Artificial Membrane Permeability Assay (PAMPA) of ARN14988
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN14988 is an acid ceramidase inhibitor that has demonstrated cytotoxic effects on glioblastoma cells.[1][2] Understanding its ability to cross biological barriers, such as the blood-brain barrier, is crucial for its development as a potential therapeutic agent. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based in vitro tool designed to predict the passive diffusion of a compound across a lipid membrane.[3][4][5][6][7] This assay is a cost-effective and rapid method to screen compounds for their potential membrane permeability early in the drug discovery process.[5][6]
This document provides a detailed protocol for conducting a PAMPA assay specifically for this compound, along with data interpretation guidelines and relevant physicochemical properties.
Physicochemical Properties of this compound
A summary of the key physicochemical parameters for this compound is presented below. These values are essential for interpreting the permeability data.
| Parameter | Value | Significance |
| Apparent Permeability (log Pe) | -4.62 ± 0.18[1] | Indicates high permeability across the artificial membrane, suggesting potential to cross the blood-brain barrier.[1] |
| Lipophilicity (log Ko/w) | 3.34 ± 0.40[1] | Suggests that this compound is lipophilic and can potentially accumulate in lipid compartments.[1] |
| Plasma Protein Binding | ~45% unbound[1] | A significant fraction of the compound is free in plasma to cross membranes and interact with its target. |
Principle of the PAMPA Assay
The PAMPA model simulates passive, transcellular permeation.[8][9] It utilizes a 96-well microplate system with two chambers, a donor well and an acceptor well, separated by a polyvinylidene difluoride (PVDF) filter membrane coated with a lipid solution.[3][10] The test compound, in this case this compound, is added to the donor well. The plate is incubated, allowing the compound to diffuse from the donor well, through the artificial lipid membrane, and into the acceptor well.[3] After the incubation period, the concentration of the compound in both the donor and acceptor wells is determined to calculate the permeability coefficient (Pe).
Experimental Workflow
The following diagram illustrates the general workflow for the PAMPA assay.
Caption: A flowchart of the PAMPA experimental workflow.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on specific laboratory conditions and equipment.
Materials and Reagents:
-
This compound
-
96-well PVDF filter plates (donor plates)
-
96-well acceptor plates
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Lucifer yellow (for membrane integrity testing)
-
High-purity water
-
Analytical standards for this compound
-
LC-MS/MS system or UV-Vis spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the donor solution by diluting the this compound stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting membrane integrity.
-
Prepare the acceptor buffer solution (PBS, pH 7.4).
-
-
Membrane Coating:
-
Pipette a small volume (e.g., 5 µL) of the lipid solution onto the filter of each well of the donor plate.
-
Allow the solvent to evaporate completely, leaving a stable lipid layer. This can be done at room temperature for about 20 minutes.[10]
-
-
Assay Assembly and Incubation:
-
Fill the wells of the acceptor plate with the appropriate volume of acceptor buffer (e.g., 300 µL).
-
Carefully add the this compound donor solution to the coated donor plate wells (e.g., 150 µL).
-
Place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the assembled plate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.[10]
-
Include wells with a low-permeability marker (e.g., Lucifer yellow) to assess the integrity of the lipid membrane.
-
-
Sample Analysis:
Data Analysis and Interpretation
The apparent permeability coefficient (Pe) is calculated using the following equation:
Pe = (VA / (Area × Time)) × -ln(1 - [Drug]acceptor / [Drug]equilibrium)
Where:
-
VA is the volume of the acceptor well.
-
Area is the surface area of the filter.
-
Time is the incubation time.
-
[Drug]acceptor is the concentration of this compound in the acceptor well.
-
[Drug]equilibrium is the theoretical equilibrium concentration if the drug were evenly distributed between the donor and acceptor wells.
The permeability of test compounds is often categorized as follows:
| Permeability Classification | Pe (10-6 cm/s) |
| High | > 15 |
| Medium | 2 - 15 |
| Low | < 2 |
Based on the reported log Pe of -4.62 for this compound, the calculated Pe value indicates high permeability.
Logical Relationship of Permeability Assessment
The following diagram illustrates how PAMPA fits into the broader context of permeability assessment in drug discovery.
Caption: The role of PAMPA in permeability assessment.
Conclusion
The PAMPA assay is a valuable tool for the early assessment of the permeability of drug candidates like this compound. The high permeability observed for this compound in this assay is a promising indicator of its potential to cross the blood-brain barrier, a critical attribute for a glioblastoma therapeutic. However, it is important to remember that PAMPA only models passive diffusion and does not account for active transport or efflux mechanisms.[8][10] Therefore, these results should be further validated with cell-based assays (e.g., Caco-2) and ultimately in vivo pharmacokinetic studies.[6][8]
References
- 1. Physicochemical assays, pharmacokinetics, and tissue distribution of this compound, an acid ceramidase inhibitor, for glioblastoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical Properties, Pharmacokinetics and Biodistribution of ARM14988, an Acid Ceramidase Inhibitor, and Its Potential as Chemotherapeutic Agent for Glioblastoma [minds.wisconsin.edu]
- 3. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
Application Note: Determination of ARN14988 Plasma Protein Binding using Rapid Equilibrium Dialysis (RED) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The extent to which a drug binds to plasma proteins is a critical parameter in drug discovery and development, profoundly influencing its pharmacokinetic and pharmacodynamic properties.[1][2][3] Only the unbound (free) fraction of a drug is available to diffuse to target tissues, interact with receptors, and elicit a pharmacological response.[1][2][4][5] Consequently, determining the plasma protein binding (PPB) is essential for predicting efficacy, clearance, and potential drug-drug interactions.[3][6]
The Rapid Equilibrium Dialysis (RED) assay is a widely accepted and reliable method for determining the unbound fraction of a compound in plasma.[1][3][7] This method utilizes a device with two chambers separated by a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[2][4] The plasma sample containing the test compound is added to one chamber, and a buffer solution is added to the other. The unbound drug freely diffuses across the membrane until equilibrium is reached, while the protein-bound drug remains in the plasma chamber.[3] Subsequent analysis of the compound concentration in both chambers by a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the accurate calculation of the percentage of plasma protein binding.[1][3]
This application note provides a detailed protocol for determining the plasma protein binding of a novel compound, ARN14988, using the Thermo Scientific™ Pierce™ RED Device.
Principle of the RED Assay
The RED device consists of disposable inserts, each with two chambers separated by a vertical dialysis membrane (typically with an 8K or 12K MWCO).[2] When plasma containing this compound is placed in one chamber (the plasma chamber) and an isotonic buffer in the other (the buffer chamber), the unbound this compound molecules will move across the membrane into the buffer chamber. This movement continues until the concentration of the free drug is equal in both chambers, at which point equilibrium is achieved.[3] The protein-bound drug is too large to pass through the membrane and remains in the plasma chamber. By measuring the concentration of this compound in both chambers at equilibrium, the fraction of unbound drug can be determined.
Caption: Principle of Rapid Equilibrium Dialysis.
Experimental Protocol
This protocol is adapted from established methods for plasma protein binding determination using the RED device.[1][8][9]
Materials and Reagents
-
RED Device: Thermo Scientific™ Pierce™ RED Device Inserts (8K MWCO) and Reusable Base Plate.
-
Test Compound: this compound.
-
Control Compounds: Warfarin (B611796) (high binding) and Metoprolol (B1676517) (low binding) as controls.
-
Plasma: Human plasma (or other species of interest), stored at -80°C.
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Organic Solvent: Acetonitrile (B52724) (ACN) and Methanol (MeOH) for sample precipitation and analysis.
-
Internal Standard (IS): A stable, deuterated analog of this compound or another suitable compound for LC-MS/MS analysis.
-
Reagents for LC-MS/MS: Formic acid.
-
Equipment:
-
Orbital shaker with temperature control.
-
Centrifuge capable of handling 96-well plates.
-
96-well plates (for sample collection and processing).
-
Multichannel pipettes.
-
LC-MS/MS system.
-
Stock and Working Solutions Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Control Stock Solutions: Prepare 10 mM stock solutions of warfarin and metoprolol in DMSO.
-
Spiking Solutions: From the stock solutions, prepare intermediate spiking solutions in DMSO or acetonitrile.
-
Plasma Spiking: Thaw human plasma at 37°C and centrifuge to remove any precipitates. Spike the plasma with the this compound spiking solution to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent in the plasma should be less than 1%. Prepare spiked plasma for control compounds in the same manner.
RED Assay Procedure
The following workflow outlines the key steps in the RED assay.
Caption: Experimental Workflow for the RED Assay.
Step-by-Step Protocol:
-
Device Setup: Place the RED device inserts into the reusable base plate.
-
Sample Addition:
-
Incubation: Seal the plate with an adhesive sealing film and incubate for 4 to 6 hours at 37°C on an orbital shaker at approximately 250-300 rpm.[1][8] The exact incubation time to reach equilibrium should be determined empirically for the specific compound and experimental setup.[8]
-
Sample Collection: After incubation, carefully remove the sealing film. Transfer 50 µL aliquots from both the plasma and buffer chambers into a 96-well collection plate.
-
Sample Processing for LC-MS/MS Analysis:
-
To the 50 µL aliquot from the buffer chamber, add 50 µL of blank plasma to matrix-match with the plasma sample.
-
To the 50 µL aliquot from the plasma chamber, add 50 µL of PBS.
-
Add 200 µL of cold acetonitrile containing the internal standard to all wells to precipitate the proteins.
-
Seal the plate, vortex, and incubate at 4°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge the plate at 4000 rpm for 20 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Data Analysis
The concentration of this compound in the plasma and buffer chambers is determined by LC-MS/MS. The percentage of plasma protein binding is calculated using the following formulas:
Fraction Unbound (fu):
fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
Percentage of Plasma Protein Binding (%PPB):
%PPB = [1 - fu] x 100
Alternatively, if there is a slight volume shift during incubation, a more accurate calculation is:
Percentage of Plasma Protein Binding (%PPB):
%PPB = [(Concentration in Plasma Chamber - Concentration in Buffer Chamber) / Concentration in Plasma Chamber] x 100
Data Presentation
The quantitative results for this compound and control compounds should be summarized in a clear and structured table for easy comparison.
| Compound | Concentration (µM) | % Plasma Protein Binding (Mean ± SD, n=3) | Fraction Unbound (fu) (Mean ± SD, n=3) |
| This compound | 1 | Insert Experimental Value | Insert Experimental Value |
| Warfarin | 1 | >99% (Expected) | <0.01 (Expected) |
| Metoprolol | 1 | ~10% (Expected) | ~0.90 (Expected) |
Conclusion
The Rapid Equilibrium Dialysis assay is a robust and reliable method for determining the plasma protein binding of drug candidates like this compound. The detailed protocol and data analysis workflow provided in this application note will enable researchers to accurately assess this critical ADME parameter, thereby facilitating informed decisions in the drug development process. The high-throughput nature of the RED device also allows for the efficient screening of multiple compounds.[7]
References
- 1. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. enamine.net [enamine.net]
- 4. dl.icdst.org [dl.icdst.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Plasma protein binding in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
ARN14988 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of ARN14988, a potent acid ceramidase (ACDase) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of acid ceramidase (ASAH1), with an IC50 of 12.8 nM for the human enzyme.[1][2] Acid ceramidase is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[3] Sphingosine can then be phosphorylated to sphingosine-1-phosphate (S1P), a signaling molecule involved in cell proliferation, survival, and migration. By inhibiting ASAH1, this compound leads to an accumulation of intracellular ceramide, which can induce apoptosis, and a decrease in S1P levels.[3] This mechanism makes it a promising candidate for cancer therapy, particularly for glioblastoma and melanoma.[3][4]
Q2: What are the known physicochemical properties of this compound?
This compound is a lipophilic compound.[3] Key physicochemical parameters are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C16H24ClN3O5 | [2] |
| Molecular Weight | 373.83 g/mol | [2] |
| Log Ko/w (Lipophilicity) | 3.34 ± 0.40 | [4] |
| Apparent Permeability (log P) | -4.62 ± 0.18 (at biological pH) | [4] |
| Plasma Protein Binding | ~55% ( ~45% unbound) | [3][4] |
Q3: What is the recommended storage condition for solid this compound?
For long-term storage of solid this compound, it is recommended to store it at -20°C or below.[2]
Troubleshooting Guides
Solubility Issues
Problem: I am having trouble dissolving this compound. What solvents are recommended?
Solution:
-
For analytical purposes (e.g., LC-MS/MS): Stock solutions of this compound have been successfully prepared in acetonitrile (B52724) at a concentration of 100 µg/mL.
Problem: My this compound solution appears cloudy or has precipitated after dilution in aqueous media.
Solution:
This is a common issue with lipophilic compounds like this compound when diluted into an aqueous buffer from an organic stock solution.
-
Increase the final solvent concentration: If your experimental conditions allow, slightly increasing the final concentration of the organic solvent (e.g., DMSO) may help maintain solubility. However, always consider the tolerance of your biological system to the solvent.
-
Use a surfactant: The addition of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the final aqueous medium can help to maintain the solubility of hydrophobic compounds.
-
Sonication: Gentle sonication of the solution after dilution can help to redissolve small precipitates.
-
Prepare fresh dilutions: It is always best to prepare fresh dilutions from your stock solution immediately before use.
Stability Issues
Problem: I am concerned about the stability of my this compound stock solution. How should I store it and for how long is it stable?
Solution:
Based on a detailed stability study, the following storage conditions are recommended for this compound in biological matrices. While data for pure solvent stock solutions is not explicitly provided, these results offer valuable guidance.
Summary of this compound Stability in Biological Samples
| Storage Condition | Duration | Stability |
| Room Temperature | 3 hours | Stable |
| 4°C | 3 hours | Stable |
| -20°C | 6 hours | Stable |
| -80°C | 1 month | Stable |
| Freeze-Thaw Cycles (-80°C to Room Temp) | 3 cycles | Stable |
Note: This data is based on the stability of this compound extracted from plasma. Stability in pure organic solvents like DMSO may differ but is generally expected to be good at -20°C or -80°C.
Recommendations for Stock Solutions:
-
Solvent: Prepare stock solutions in a high-quality, anhydrous grade of DMSO or acetonitrile.
-
Storage Temperature: For long-term storage, it is highly recommended to aliquot your stock solution into single-use vials and store them at -80°C. This will minimize freeze-thaw cycles and reduce the risk of degradation.
-
Light Sensitivity: While not explicitly stated, it is good laboratory practice to protect solutions from light by using amber vials or wrapping vials in foil.
-
Hygroscopicity of DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the long-term stability of the dissolved compound. Ensure your DMSO is anhydrous and handle it in a low-humidity environment.
Problem: I am unsure if my this compound has degraded. Are there any known degradation products?
Solution:
Currently, there is no publicly available information detailing the specific degradation products or pathways for this compound. If you suspect degradation, it is recommended to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of your sample compared to a fresh standard.
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol is adapted from a study on the stability of this compound in biological matrices.
Objective: To determine the stability of this compound under various storage conditions.
Materials:
-
This compound
-
Acetonitrile (for stock and working solutions)
-
Biological matrix of interest (e.g., plasma, cell culture media)
-
LC-MS/MS system
Methodology:
-
Preparation of Quality Control (QC) Samples:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 100 µg/mL).
-
Spike the biological matrix with the this compound stock solution to achieve a series of QC concentrations (e.g., 10, 100, 1000, and 5000 ng/mL).
-
Prepare multiple aliquots for each concentration and storage condition.
-
-
Storage Conditions to be Tested:
-
Short-term stability: Store QC samples at room temperature and 4°C for various durations (e.g., 3 and 6 hours).
-
Long-term stability: Store QC samples at -20°C and -80°C for extended periods (e.g., 24 hours, 1 month, 2 months).
-
Freeze-thaw stability: Subject QC samples to multiple freeze-thaw cycles (e.g., three cycles of freezing at -80°C and thawing at room temperature).
-
-
Sample Analysis:
-
At the end of each storage period, extract this compound from the matrix. A liquid-liquid extraction using 5% ethyl acetate (B1210297) in hexane (B92381) has been reported for plasma samples.
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Compare the mean concentration of the stored QC samples to the mean concentration of freshly prepared QC samples.
-
The stability is considered acceptable if the mean concentration of the stored samples is within a predefined percentage (e.g., ±15%) of the nominal concentration.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as an inhibitor of acid ceramidase.
Experimental Workflow for Stability Assessment
Caption: Workflow for evaluating the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (aCDase Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 3. Physicochemical Properties, Pharmacokinetics and Biodistribution of ARM14988, an Acid Ceramidase Inhibitor, and Its Potential as Chemotherapeutic Agent for Glioblastoma [minds.wisconsin.edu]
- 4. Physicochemical assays, pharmacokinetics, and tissue distribution of this compound, an acid ceramidase inhibitor, for glioblastoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ARN14988 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the acid ceramidase inhibitor, ARN14988, in in vivo experiments. The content is tailored for scientists and drug development professionals to address challenges related to the compound's bioavailability and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of acid ceramidase (ASAH1).[1][2] ASAH1 is an enzyme that hydrolyzes ceramide into sphingosine (B13886) and a free fatty acid. Sphingosine is subsequently phosphorylated to sphingosine-1-phosphate (S1P).[3] Ceramide and S1P have opposing effects on cell fate; ceramide is generally pro-apoptotic, while S1P promotes cell proliferation and survival. By inhibiting ASAH1, this compound leads to an accumulation of ceramide and a reduction in S1P, thereby promoting apoptosis and inhibiting tumor cell growth.[3] This mechanism makes it a promising candidate for cancer therapy, particularly for diseases like glioblastoma.[1]
Q2: What are the known physicochemical properties of this compound?
This compound is a lipophilic compound.[1][4] Its lipophilicity suggests it can potentially accumulate in lipid compartments.[4] Studies have shown that it can cross the blood-brain barrier, which is a significant advantage for treating brain tumors like glioblastoma.[1][4]
Q3: What does the pharmacokinetic profile of this compound look like in animal models?
In vivo studies in mice following intraperitoneal injection have shown that this compound is rapidly absorbed and eliminated.[1] It distributes extensively into various tissues, including the liver, kidney, and brain.[1] The rapid elimination might pose a challenge for maintaining therapeutic concentrations over an extended period.
Troubleshooting Guide
Issue: I am observing lower than expected in vivo efficacy with this compound.
This is a common challenge that can often be attributed to suboptimal bioavailability. Here are several potential causes and troubleshooting strategies:
Potential Cause 1: Poor Aqueous Solubility
As a lipophilic compound, this compound likely has poor solubility in aqueous environments like the gastrointestinal tract, which can significantly limit its oral absorption.
Solutions:
-
Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems can significantly enhance its oral bioavailability.[5][6] These formulations can improve solubilization and facilitate absorption through the lymphatic system, potentially bypassing first-pass metabolism.[5][6]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[7]
-
-
Particle Size Reduction:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at the molecular level can enhance its dissolution properties.[10][11]
Potential Cause 2: Rapid Metabolism and Elimination
The rapid elimination of this compound, as observed in pharmacokinetic studies, means that the compound may not be present at the target site for a sufficient duration to exert its therapeutic effect.[1]
Solutions:
-
Modified Dosing Regimen: Increasing the frequency of administration or using a continuous infusion protocol (e.g., via an osmotic pump) can help maintain therapeutic drug levels.
-
Controlled-Release Formulations: Developing a formulation that releases this compound slowly over time can prolong its therapeutic window. This can be achieved through various strategies, including polymeric nanoparticles or implants.[7]
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol provides a general guideline for developing a SEDDS formulation. The exact ratios of components will need to be optimized for this compound.
Materials:
-
This compound
-
Oil phase (e.g., long-chain or medium-chain triglycerides like Capryol™ 90)[7]
-
Surfactant (e.g., Cremophor® EL, Tween® 80)[7]
-
Co-surfactant/Co-solvent (e.g., Transcutol®, PEG 400)
Method:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most appropriate excipients.
-
Ternary Phase Diagram Construction: To identify the optimal self-emulsifying region, construct a ternary phase diagram with varying ratios of the selected oil, surfactant, and co-surfactant.
-
Formulation Preparation:
-
Accurately weigh the components of the formulation.
-
Mix the oil, surfactant, and co-surfactant in a glass vial.
-
Heat the mixture to 40-50°C in a water bath to ensure homogeneity.
-
Add this compound to the mixture and vortex until it is completely dissolved.
-
-
Characterization:
-
Emulsification Time and Droplet Size Analysis: Add a small amount of the formulation to water with gentle agitation and measure the time it takes to form an emulsion. Analyze the droplet size using a particle size analyzer.
-
In Vitro Dissolution Studies: Perform dissolution tests to compare the release profile of this compound from the SEDDS formulation with the unformulated compound.
-
Data Summary
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Lipophilicity (log Ko/w) | 3.34 ± 0.40 | [4] |
| Apparent Permeability (log P) | -4.62 ± 0.18 | [4] |
| Plasma Protein Unbound Fraction | ~45% | [4] |
| Peak Brain Concentration (in vivo, mouse, IP) | 17.36 ± 1.44 ng/mL | [4] |
| Key Pharmacokinetic Feature | Rapid absorption and elimination | [1] |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Improving In Vivo Bioavailability
References
- 1. Physicochemical Properties, Pharmacokinetics and Biodistribution of ARM14988, an Acid Ceramidase Inhibitor, and Its Potential as Chemotherapeutic Agent for Glioblastoma [minds.wisconsin.edu]
- 2. Targeting Acid Ceramidase Inhibits Glioblastoma Cell Migration through Decreased AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Physicochemical assays, pharmacokinetics, and tissue distribution of this compound, an acid ceramidase inhibitor, for glioblastoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. symmetric.events [symmetric.events]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Optimizing ARN14988 Dosage for Cell Culture Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ARN14988 in cell culture experiments. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of Acid Ceramidase (ASAH1).[1] ASAH1 is an enzyme that hydrolyzes ceramide, a pro-apoptotic lipid, into sphingosine (B13886) and a free fatty acid. Sphingosine can then be phosphorylated to sphingosine-1-phosphate (S1P), a pro-survival signaling molecule. By inhibiting ASAH1, this compound leads to an accumulation of intracellular ceramides (B1148491) and a decrease in S1P levels. This shift in the ceramide/S1P balance induces apoptosis in cancer cells.[1]
2. Which signaling pathways are affected by this compound?
The primary signaling pathway affected by this compound is the sphingolipid metabolic pathway. Additionally, the accumulation of ceramides and reduction of S1P can impact downstream signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. Inhibition of ASAH1 has been shown to decrease AKT signaling, a key regulator of cell growth and survival.
ASAH1 Signaling Pathway Inhibition by this compound
Caption: Inhibition of ASAH1 by this compound increases ceramide and decreases S1P, promoting apoptosis.
3. What are the recommended starting concentrations for this compound in cell culture?
The optimal concentration of this compound is cell line-dependent. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on published data, a starting range of 1 µM to 50 µM is suggested.
| Cell Line | Cancer Type | IC50 / EC50 | Reference |
| U87MG | Glioblastoma | ~11-104 µM (IC50) | |
| GSC lines (22, 33, 44) | Glioblastoma Stem Cells | ~11-104 µM (IC50) | |
| A375 | Melanoma | 51.9 µM (EC50) | [1] |
| G361 | Melanoma | 77.3 µM (EC50) | [1] |
4. How should I prepare and store this compound stock solutions?
This compound is a lipophilic compound. For cell culture experiments, it is recommended to dissolve this compound in a small amount of an organic solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
5. Can this compound be used in combination with other drugs?
Yes, studies have shown that this compound can act synergistically with certain cytotoxic drugs. For example, in the G361 melanoma cell line, this compound showed synergistic cytotoxic activity when combined with 5-fluorouracil, vemurafenib, and paclitaxel.[1] However, no synergism was observed with dacarbazine (B1669748) or cisplatin (B142131) in the same study.[1] It is recommended to perform combination index studies to determine the nature of the interaction (synergistic, additive, or antagonistic) with your drug of interest.
Troubleshooting Guides
Issue 1: Low or no cytotoxic effect observed.
| Possible Cause | Recommended Solution |
| Sub-optimal Dosage | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal inhibitory concentration for your specific cell line. |
| Incorrect Treatment Duration | Optimize the treatment duration. Effects of this compound on ceramide levels can be observed within 15 minutes, but significant cell death may take 24-72 hours. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal endpoint. |
| Cell Line Resistance | Some cell lines may be inherently resistant to ASAH1 inhibition. Consider measuring the baseline expression level of ASAH1 in your cells. |
| Compound Degradation | Ensure proper storage of the this compound stock solution (-20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. |
Issue 2: Compound precipitation in culture medium.
| Possible Cause | Recommended Solution |
| Poor Solubility | This compound is lipophilic. Ensure the stock solution in DMSO is fully dissolved before diluting in culture medium. When diluting, add the stock solution to the medium while vortexing to ensure rapid and even dispersion. |
| High Final Concentration | Avoid using excessively high concentrations of this compound that may exceed its solubility limit in aqueous media. |
| Interaction with Media Components | Some components of the culture medium or serum may interact with the compound. Try reducing the serum concentration if your experimental design allows. |
Issue 3: High variability between experimental replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a consistent cell number for all wells. Allow cells to adhere and stabilize for 24 hours before adding the compound. |
| Uneven Compound Distribution | After adding the diluted this compound to the wells, gently swirl the plate to ensure even distribution of the compound in the medium. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature variations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or PBS. |
Experimental Protocols
Detailed Methodology for a Standard Cytotoxicity Assay using this compound
This protocol outlines a typical workflow for determining the cytotoxic effects of this compound on an adherent cancer cell line using a colorimetric viability assay (e.g., MTT or WST-1).
Experimental Workflow for this compound Cytotoxicity Assay
Caption: A typical workflow for assessing the cytotoxicity of this compound in cell culture.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, WST-1)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C.
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture flask using Trypsin-EDTA.
-
Perform a cell count and determine cell viability.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
At the end of the treatment period, perform the cell viability assay according to the manufacturer's protocol.
-
For an MTT assay, this typically involves adding the MTT reagent to each well and incubating for a few hours, followed by the addition of a solubilization solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
References
Technical Support Center: Investigating Off-Target Effects of ARN14988
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of potential off-target effects of ARN14988, a known acid ceramidase (ASAH1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a compound like this compound?
A1: Off-target effects refer to the interactions of a drug or compound with proteins other than its intended target. For this compound, the intended target is acid ceramidase (ASAH1). Off-target interactions can lead to unexpected cellular phenotypes, toxicity, or reduced efficacy, making their investigation a critical aspect of preclinical drug development.
Q2: My experimental results with this compound are not consistent with known ASAH1 inhibition phenotypes. Could this be due to off-target effects?
A2: Yes, discrepancies between expected and observed phenotypes are a common indicator of potential off-target effects. If you observe cellular responses that cannot be rationalized by the inhibition of the sphingolipid metabolism pathway, it is prudent to initiate an off-target investigation.
Q3: What is the first step I should take to investigate potential off-target effects of this compound?
A3: A recommended first step is to perform in silico off-target prediction. These computational methods can provide a list of potential off-target candidates based on the chemical structure of this compound and its similarity to ligands of known proteins. This approach is cost-effective and can help prioritize experimental validation.
Q4: How can I experimentally identify the off-targets of this compound in an unbiased manner?
A4: Unbiased, proteome-wide experimental approaches are the gold standard for identifying off-targets. Key methodologies include chemical proteomics approaches like Activity-Based Protein Profiling (ABPP) and compound-centric chemical proteomics (CCCP), as well as Thermal Proteome Profiling (TPP). These methods can identify direct protein binders of this compound from cell lysates or live cells.
Q5: Are there more targeted approaches to screen for off-target interactions?
A5: Yes. If you hypothesize that this compound might be interacting with a specific class of proteins, such as kinases, you can perform a targeted screening assay. Kinase inhibitor profiling services offer screening of a compound against a large panel of kinases to identify potential off-target interactions within this protein family.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cytotoxicity at low concentrations of this compound. | Off-target binding to an essential protein. | Perform a proteome-wide off-target screening (e.g., TPP or chemical proteomics) to identify potential essential protein interactors. |
| Phenotype is observed in one cell line but not another, despite similar ASAH1 expression. | Cell-type specific expression of an off-target protein. | Compare the proteomes of the responsive and non-responsive cell lines to identify differentially expressed proteins that are potential off-target candidates. Validate with targeted assays. |
| Conflicting results with other ASAH1 inhibitors. | The other inhibitors may have a different off-target profile, or this compound has a unique off-target. | Profile both this compound and the other ASAH1 inhibitors against a panel of potential off-targets (e.g., a kinase panel) to compare their selectivity. |
| Inconsistent results with siRNA knockdown of ASAH1. | This compound may have off-targets that contribute to the observed phenotype, independent of ASAH1. | Use a rescue experiment: transfect cells with a version of ASAH1 that is resistant to siRNA but should still be inhibited by this compound. If the phenotype persists with siRNA but is reversed with the resistant ASAH1 + this compound, it points to on-target effects. If not, off-target effects are likely. |
Methodologies for Off-Target Investigation
The following table summarizes key methodologies for investigating the off-target effects of small molecules like this compound.
| Methodology | Principle | Advantages | Limitations |
| In Silico Prediction | Uses computational algorithms based on ligand shape, chemical similarity, and machine learning to predict potential protein targets. | Rapid, cost-effective, provides a prioritized list of candidates for experimental validation. | Predictive nature, may generate false positives and negatives, requires experimental confirmation. |
| Kinase Profiling | In vitro screening of the compound against a large panel of purified kinases to measure inhibitory activity. | Highly sensitive for kinase off-targets, provides quantitative IC50 values. | Limited to the kinase family; in vitro results may not always translate to the cellular context. |
| Chemical Proteomics | Uses a modified version of the compound (probe) to pull down interacting proteins from a cell lysate for identification by mass spectrometry. | Identifies direct binding partners in a complex biological sample. | Requires chemical modification of the compound, which may alter its binding properties. |
| Thermal Proteome Profiling (TPP) | Measures changes in the thermal stability of proteins upon ligand binding across the proteome. | Does not require compound modification, can be performed in live cells. | May not detect interactions that do not induce a significant stability change. |
| Cellular Thermal Shift Assay (CETSA) | Validates target engagement in cells or cell lysates by measuring changes in protein thermal stability upon drug treatment using Western blotting. | Confirms target engagement in a cellular context for a specific protein of interest. | Low-throughput, requires a specific antibody for each candidate protein. |
Experimental Protocols
Protocol 1: In Silico Off-Target Prediction
-
Obtain the chemical structure of this compound: The canonical SMILES (Simplified Molecular Input Line Entry System) representation of this compound is required.
-
Select an in silico prediction tool: Several web-based servers and software are available, such as SuperPred, SwissTargetPrediction, or commercial platforms.
-
Submit the SMILES string: Input the SMILES string of this compound into the selected tool.
-
Set parameters: Specify the organism of interest (e.g., human) and any other relevant parameters.
-
Analyze the results: The output will be a list of potential protein targets, often ranked by a confidence score or probability.
-
Prioritize candidates: Select high-confidence candidates for experimental validation based on their biological plausibility in the context of your experimental system.
Protocol 2: Kinase Selectivity Profiling
-
Prepare a high-concentration stock solution of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10-100 mM.
-
Engage a commercial kinase profiling service: Several contract research organizations (CROs) offer kinase screening services against panels of hundreds of kinases.
-
Provide the compound: Ship the stock solution to the CRO according to their instructions.
-
Specify the screening parameters: Typically, an initial screen is performed at a single high concentration (e.g., 1 or 10 µM).
-
Analyze the primary screen data: The CRO will provide a report showing the percent inhibition of each kinase at the tested concentration.
-
Follow up with dose-response assays: For any "hits" (kinases inhibited above a certain threshold, e.g., 50%), request IC50 determination to quantify the potency of inhibition.
-
Interpret the results: Compare the IC50 values for any off-target kinases to the on-target IC50 for ASAH1 to determine the selectivity profile.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Validation
-
Cell Culture and Treatment:
-
Culture the cells of interest to ~80% confluency.
-
Treat the cells with either vehicle (e.g., DMSO) or this compound at the desired concentration for a specified time.
-
-
Harvesting and Lysate Preparation:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation.
-
-
Heating and Protein Precipitation:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cool the tubes at room temperature for 3 minutes.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant (soluble fraction).
-
-
Protein Analysis:
-
Denature the soluble fractions by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using a primary antibody against the suspected off-target protein.
-
Detect the protein bands using a suitable secondary antibody and imaging system.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for both vehicle and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.
-
Visualizations
Caption: On-target pathway of this compound inhibiting ASAH1.
Troubleshooting ARN14988 inconsistent results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ARN14988, a potent acid ceramidase (aCDase) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent inhibitor of acid ceramidase (aCDase), a lysosomal enzyme.[1] aCDase hydrolyzes ceramide into sphingosine, which is then phosphorylated to form sphingosine-1-phosphate (S1P).[1][2] Ceramide is known to promote apoptosis (cell death), while S1P is involved in cell proliferation and survival.[2] By inhibiting aCDase, this compound leads to an accumulation of ceramide, which can induce apoptosis in cancer cells.[2] aCDase is often upregulated in various cancers, including melanoma and glioblastoma.[1]
Q2: In which cancer types has this compound shown efficacy?
This compound has demonstrated cytotoxic effects in several cancer cell lines, most notably in melanoma and glioblastoma.[1][3][4] It has been shown to be more cytotoxic to glioblastoma cells than the FDA-approved drug temozolomide.[3][4]
Q3: Is this compound cytotoxic on its own?
This compound is considered weakly cytotoxic by itself in some cell lines.[1] Its primary therapeutic potential often lies in its synergistic effects when combined with other anti-cancer drugs like 5-Fluorouracil, vemurafenib, and paclitaxel.[1][5]
Q4: What are the physicochemical properties of this compound?
This compound is a lipophilic compound, which allows it to cross the blood-brain barrier.[4] Approximately 45% of the compound remains unbound in plasma.[4] In mouse models, it exhibits rapid absorption and elimination.[4]
Troubleshooting Guide
Issue 1: High variability in IC50 values for this compound.
Potential Cause 1: Inconsistent Experimental Technique Minor variations in pipetting, cell seeding density, or incubation times can lead to significant differences in results. In assays like ELISA, inconsistent washing of wells can also contribute to variability.[6]
Solution:
-
Ensure pipettes are properly calibrated.
-
Use a consistent and validated cell counting method to ensure uniform seeding.
-
Standardize incubation times and washing steps across all plates and experiments. Automated plate washers can improve consistency.[6]
Potential Cause 2: Cell Line Heterogeneity The expression of acid ceramidase (ASAH1) can vary between different cancer cell lines and even within a single cell line population over time.[5] The synergistic effects of this compound have been observed to differ between proliferative and invasive melanoma cell lines.[5]
Solution:
-
Perform regular characterization of your cell lines to ensure consistency.
-
Consider measuring ASAH1 expression levels in your specific cell line to correlate with this compound sensitivity.
Potential Cause 3: Compound Stability and Storage Improper storage or handling of this compound can lead to degradation and reduced potency.
Solution:
-
Store this compound according to the manufacturer's instructions.
-
Prepare fresh dilutions of the compound for each experiment from a concentrated stock solution.
Issue 2: Lack of synergistic effect with a cytotoxic drug.
Potential Cause 1: Cell Line Specificity The synergistic effect of this compound is not universal and can be highly dependent on the specific cancer cell line and the combination drug used. For instance, synergy was observed with certain drugs in proliferative G361 melanoma cells but not in invasive A375 melanoma cells.[5]
Solution:
-
Review the literature to see if the combination you are testing has been previously validated.
-
Consider screening a panel of different cytotoxic drugs to find a synergistic partner for your specific cell line.
Potential Cause 2: Inappropriate Dosing The concentration of both this compound and the combination drug is critical for observing a synergistic effect.
Solution:
-
Perform a dose-response matrix experiment to test a range of concentrations for both compounds to identify the optimal concentrations for synergy.
Issue 3: Inconsistent results in analytical measurements (e.g., LC-MS/MS).
Potential Cause 1: Sample Preparation Issues Inconsistent extraction efficiency or the presence of matrix effects can lead to variability in quantification.[3]
Solution:
-
Utilize a validated and standardized sample preparation protocol, such as liquid-liquid extraction with 5% ethyl acetate (B1210297) in hexane (B92381) for plasma samples.[3]
-
Include an internal standard, like verapamil, to account for variations in extraction and ionization.[3]
Potential Cause 2: Instrumentation Problems Issues with the analytical instrument, such as leaks in the inlet system of a gas chromatograph or problems with the column or mobile phase in HPLC, can cause inconsistent readings.[7][8]
Solution:
-
Perform regular maintenance on your analytical instruments.
-
If you observe inconsistent peak areas, systematically check for leaks, ensure the column is in good condition, and that the mobile phase is prepared correctly.[7][8]
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound
| Cell Line | IC50 (in vitro aCDase) | IC50 (Cell-based) | Reference |
| A375 Melanoma | N/A | 1.5 µM | [1] |
| G361 Melanoma | N/A | 77.3 µM | [5] |
| A375 Melanoma | N/A | 51.9 µM | [5] |
| U87MG Glioblastoma | N/A | 11-104 µM | [2] |
| Patient-derived GSCs | N/A | 11-104 µM | [2] |
Table 2: Pharmacokinetic Parameters of this compound in a Mouse Model
| Parameter | Value | Reference |
| Plasma Protein Binding | ~55% | |
| Unbound in Plasma | ~45% | [4] |
| Absorption & Elimination | Rapid | [4] |
| Tissue Distribution | Extensive in kidney, liver, and brain | [4] |
Experimental Protocols
General Protocol for a Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (and a combination drug, if applicable) in culture medium.
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of the compound(s). Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
General Protocol for Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound for the desired time period.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Mechanism of this compound action on the sphingolipid pathway.
Caption: Troubleshooting workflow for inconsistent cytotoxicity results.
Caption: Logical relationship for this compound synergistic activity.
References
- 1. This compound (aCDase Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 2. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for the determination of this compound, an acid ceramidase inhibitor, and its application to a pharmacokinetic study in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physicochemical Properties, Pharmacokinetics and Biodistribution of ARM14988, an Acid Ceramidase Inhibitor, and Its Potential as Chemotherapeutic Agent for Glioblastoma [minds.wisconsin.edu]
- 5. | BioWorld [bioworld.com]
- 6. How to deal with inconsistent results and high CV in ELISA | Abcam [abcam.com]
- 7. GC Response Inconsistency - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving ARN14988 Delivery to the Brain
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the delivery of ARN14988 to the brain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery to the brain important?
A1: this compound is a potent and selective inhibitor of acid ceramidase (ASAH1), an enzyme that plays a crucial role in sphingolipid metabolism. Inhibition of ASAH1 by this compound can lead to an accumulation of ceramides, which can induce apoptosis. This makes this compound a promising therapeutic candidate for diseases like glioblastoma, where ASAH1 is often overexpressed. Effective delivery of this compound to the brain is critical to reach its therapeutic target within the central nervous system (CNS).
Q2: What are the known physicochemical properties of this compound that are relevant for brain penetration?
A2: this compound is a lipophilic compound, a characteristic that generally favors crossing the blood-brain barrier (BBB). Studies have shown it can indeed penetrate the brain after systemic administration.
Q3: Is this compound a substrate for efflux transporters like P-glycoprotein (P-gp)?
A3: While specific studies on this compound and P-glycoprotein efflux are not widely available, its lipophilic nature could make it a potential substrate. If brain concentrations are lower than expected, P-gp-mediated efflux should be considered as a possible cause.
Q4: What are the potential neurological side effects of inhibiting acid ceramidase in the brain?
A4: Systemic inhibition of acid ceramidase can lead to a range of CNS abnormalities. In preclinical models with acid ceramidase deficiency, observed effects include reduced locomotion, impaired motor coordination, and anxiety. Patients with spinal muscular atrophy with progressive myoclonic epilepsy (SMA-PME), a disorder caused by acid ceramidase deficiency, can experience seizures, weakness, and cognitive impairment.[1][2] Researchers should therefore carefully monitor for potential neurological side effects in their in vivo experiments.
Q5: What is a standard formulation and route of administration for in vivo studies with this compound in mice?
A5: A commonly used formulation for this compound in preclinical mouse studies is a solution of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol (PEG) E 400, and Phosphate-buffered saline (PBS). This formulation is typically administered via intraperitoneal (IP) injection.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound brain delivery experiments.
Issue 1: Lower than expected this compound concentration in the brain.
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability from IP Injection | Ensure proper IP injection technique to avoid injection into the gut or subcutaneous space, which can lead to variable absorption.[3] Consider including a pilot study with a small number of animals to validate the injection procedure and assess plasma pharmacokinetics. |
| P-glycoprotein (P-gp) Mediated Efflux | Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in an in vivo experiment and compare brain concentrations to those from animals receiving this compound alone.[4] An increase in brain concentration in the presence of the inhibitor would suggest P-gp involvement. |
| Rapid Metabolism | Analyze plasma and brain tissue for the presence of this compound metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). If rapid metabolism is confirmed, consider formulation strategies to protect the compound from degradation. |
| High Plasma Protein Binding | While some degree of plasma protein binding is expected for lipophilic drugs, excessively high binding can limit the free fraction available to cross the BBB.[5] Determine the plasma protein binding of this compound using in vitro methods like equilibrium dialysis. |
| Suboptimal Formulation | The ratio of DMSO, PEG, and PBS can significantly impact the solubility and stability of this compound. Experiment with different ratios to optimize the formulation for maximum bioavailability. Ensure the formulation is a clear solution before injection. |
Issue 2: High variability in brain concentration between experimental animals.
| Possible Cause | Troubleshooting Steps |
| Inconsistent IP Injection Technique | Standardize the injection procedure across all personnel involved in the study. Ensure consistent injection volume, needle size, and injection site.[3] Consider using restraining devices to minimize animal movement during injection. |
| Differences in Animal Physiology | Factors such as age, weight, and sex can influence drug metabolism and distribution. Ensure that experimental groups are well-matched for these variables. |
| Formulation Instability | Prepare the this compound formulation fresh before each experiment to avoid precipitation or degradation of the compound. Visually inspect the solution for any signs of precipitation before injection. |
| Inaccurate Brain Tissue Collection and Processing | Standardize the brain dissection and homogenization protocol to ensure consistency.[6] Use a consistent method for perfusing animals to remove blood from the brain tissue, which can interfere with drug quantification. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight | Data not available in search results | |
| LogP | Data not available in search results | |
| Formulation (in vivo) | DMSO - PEG E 400 - PBS | [7] |
| Route of Administration (in vivo) | Intraperitoneal (IP) Injection | [7] |
| Brain Penetration | Yes | [7] |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a general method for assessing the permeability of this compound across an in vitro BBB model, such as a co-culture of brain endothelial cells and astrocytes on a Transwell insert.
Materials:
-
Transwell inserts with a microporous membrane
-
Brain endothelial cells (e.g., hCMEC/D3)
-
Astrocytes (primary or cell line)
-
Cell culture medium and supplements
-
This compound stock solution
-
Lucifer yellow (paracellular permeability marker)
-
LC-MS/MS for quantification
Procedure:
-
Co-culture setup: Seed brain endothelial cells on the apical side of the Transwell insert and astrocytes on the basolateral side. Culture until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.[8][9]
-
Permeability experiment:
-
Replace the medium in the apical and basolateral chambers with a transport buffer.
-
Add this compound and Lucifer yellow to the apical chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Quantification:
-
Measure the concentration of Lucifer yellow using a fluorescence plate reader to assess the integrity of the cell monolayer.
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data analysis: Calculate the apparent permeability coefficient (Papp) for this compound.
Protocol 2: Quantification of this compound in Brain Tissue using HPLC-MS/MS
This protocol provides a general workflow for the extraction and quantification of this compound from mouse brain tissue.
Materials:
-
Homogenizer
-
Centrifuge
-
Protein precipitation solvent (e.g., acetonitrile (B52724) with an internal standard)
-
HPLC-MS/MS system
Procedure:
-
Tissue Homogenization:
-
Accurately weigh the collected brain tissue.
-
Homogenize the tissue in a suitable buffer (e.g., PBS) on ice.
-
-
Protein Precipitation:
-
To a known volume of brain homogenate, add a specific volume of cold protein precipitation solvent containing an internal standard.
-
Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.
-
-
Sample Preparation:
-
Carefully collect the supernatant and transfer it to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase used for HPLC.
-
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample into the HPLC-MS/MS system.
-
Develop a specific and sensitive method for the detection and quantification of this compound and the internal standard.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the brain tissue samples based on the standard curve and normalize to the tissue weight.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Acid Ceramidase Deficiency: New Insights on SMA-PME Natural History, Biomarkers, and In Cell Enzyme Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studenttheses.uu.nl [studenttheses.uu.nl]
- 4. Improving Drug Delivery to the Brain - ChemistryViews [chemistryviews.org]
- 5. Acid ceramidase inhibition ameliorates α-synuclein accumulation upon loss of GBA1 function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Permeability studies on in vitro blood-brain barrier models: physiology, pathology, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Potential resistance mechanisms to ARN14988
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARN14988, a potent inhibitor of acid ceramidase (aCDase/ASAH1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of acid ceramidase (aCDase), also known as N-acylsphingosine amidohydrolase-1 (ASAH1).[1][2] aCDase is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid. By inhibiting aCDase, this compound leads to the intracellular accumulation of ceramide, a bioactive sphingolipid that can induce apoptosis, or programmed cell death, in cancer cells.[2] Conversely, the product of ceramide degradation, sphingosine, can be phosphorylated to sphingosine-1-phosphate (S1P), a signaling molecule that promotes cell survival and proliferation.[3][4] Thus, this compound shifts the cellular balance towards a pro-apoptotic state.
Q2: In which cancer types has this compound shown activity?
This compound has been investigated primarily in melanoma and glioblastoma cell lines.[1][5] Studies have shown that it can be cytotoxic to these cancer cells and can act synergistically with certain chemotherapeutic agents.[1]
Q3: What are the recommended in vitro concentrations for this compound?
The effective concentration of this compound can vary between cell lines. It has an in vitro IC50 of 12 nM for purified aCDase.[1] In cellular assays, it inhibited aCDase activity in A375 melanoma cells with an IC50 of 1.5 µM.[1] However, its direct cytotoxicity as a single agent is weaker, with EC50 values in the low micromolar range for melanoma cell viability.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guides
Issue 1: Decreased or Loss of Sensitivity to this compound in Cancer Cell Lines
You may observe that your cancer cell line, which was initially sensitive to this compound, has developed resistance over time, or that a particular cell line shows intrinsic resistance. Here are potential mechanisms and how to investigate them.
Potential Cause 1.1: Upregulation of Acid Ceramidase (ASAH1)
Increased expression or activity of the drug's target, ASAH1, can compensate for the inhibitory effect of this compound.
-
Troubleshooting Experiment: Compare ASAH1 levels in resistant vs. sensitive cells.
-
Methodology:
-
Western Blotting for ASAH1 Protein Levels:
-
Lyse an equal number of sensitive and resistant cells.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody against ASAH1, followed by a secondary antibody.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
-
qRT-PCR for ASAH1 mRNA Levels:
-
Isolate total RNA from sensitive and resistant cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR using primers specific for ASAH1 and a housekeeping gene (e.g., GAPDH).
-
-
aCDase Activity Assay:
-
Use a commercially available aCDase activity assay kit.
-
Measure the enzymatic activity in lysates from sensitive and resistant cells according to the manufacturer's instructions.
-
-
-
Potential Cause 1.2: Altered Sphingolipid Metabolism to Reduce Ceramide Levels
Resistant cells may have adapted their metabolic pathways to prevent the accumulation of pro-apoptotic ceramide.
-
Troubleshooting Experiment 1: Assess Ceramide Glycosylation
-
Hypothesis: Upregulation of glucosylceramide synthase (GCS) converts ceramide to non-apoptotic glucosylceramide.[1][6][7]
-
Methodology:
-
Western Blotting for GCS: Compare GCS protein levels in sensitive vs. resistant cells.
-
Lipidomics Analysis: Quantify the levels of ceramide and glucosylceramide in sensitive and resistant cells treated with this compound using mass spectrometry. A higher glucosylceramide/ceramide ratio in resistant cells would suggest this mechanism.
-
-
-
Troubleshooting Experiment 2: Evaluate Sphingosine Kinase (SphK) Activity
-
Hypothesis: Increased activity of Sphingosine Kinase 1 or 2 (SphK1/2) converts sphingosine (the product of ceramide breakdown) to the pro-survival molecule Sphingosine-1-Phosphate (S1P), thereby counteracting the pro-apoptotic signal.[3][4]
-
Methodology:
-
Western Blotting for SphK1 and SphK2: Compare their protein levels in sensitive vs. resistant cells.
-
SphK Activity Assay: Measure SphK activity in cell lysates using a commercially available kit.
-
Lipidomics Analysis: Measure the intracellular ratio of S1P to ceramide. An elevated ratio in resistant cells would be indicative of this resistance mechanism.
-
-
Potential Cause 1.3: Increased Drug Efflux
Overexpression of ATP-binding cassette (ABC) transporters could lead to the efflux of this compound from the cell.
-
Troubleshooting Experiment: Assess the expression and activity of ABC transporters.
-
Methodology:
-
qRT-PCR and Western Blotting: Analyze the expression of common multidrug resistance-associated ABC transporters (e.g., ABCB1/MDR1, ABCG2) in sensitive vs. resistant cells.
-
Efflux Assay: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for ABCB1). Incubate sensitive and resistant cells with the substrate in the presence or absence of a known ABC transporter inhibitor (e.g., verapamil). Reduced intracellular fluorescence in resistant cells that is reversible by the inhibitor would suggest increased efflux.
-
-
Potential Cause 1.4: Activation of Bypass Survival Pathways
Resistant cells may have activated alternative pro-survival signaling pathways to overcome the pro-apoptotic effects of ceramide accumulation.
-
Troubleshooting Experiment: Profile key survival signaling pathways.
-
Methodology:
-
Phospho-protein Array: Use a phospho-kinase array to get a broad overview of activated signaling pathways (e.g., PI3K/Akt, MAPK/ERK) in sensitive vs. resistant cells treated with this compound.
-
Western Blotting: Validate the findings from the array by performing western blots for key phosphorylated proteins (e.g., p-Akt, p-ERK) in the identified pathways.
-
-
Data Summary
| Parameter | Cell Line A (Sensitive) | Cell Line B (Resistant) | Potential Implication of Difference |
| ASAH1 Protein Level | Baseline | Increased | Target upregulation |
| ASAH1 mRNA Level | Baseline | Increased | Transcriptional upregulation of target |
| aCDase Activity | Low (with this compound) | Higher (with this compound) | Increased enzyme activity |
| GCS Protein Level | Baseline | Increased | Increased ceramide glycosylation |
| Glucosylceramide/Ceramide Ratio | Low | High | Enhanced ceramide detoxification |
| SphK1/2 Protein Level | Baseline | Increased | Upregulation of pro-survival pathway |
| S1P/Ceramide Ratio | Low | High | Shift towards pro-survival signaling |
| ABCB1/ABCG2 Expression | Low | High | Increased drug efflux |
| p-Akt / p-ERK Levels | Baseline | Increased | Activation of bypass survival pathways |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential resistance mechanisms to this compound.
Caption: Experimental workflow for troubleshooting resistance.
References
- 1. Ceramide glycosylation potentiates cellular multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acid ceramidase as a chemotherapeutic target to overcome resistance to the antitumoral effect of choline kinase α inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Ceramide glycosylation catalyzed by glucosylceramide synthase and cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceramide Glycosylation and Chemotherapy Resistance - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
ARN14988 degradation and storage conditions
This technical support center provides guidance on the storage, handling, and potential degradation of ARN14988. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
There are conflicting recommendations for the storage of this compound. Some suppliers suggest storage at room temperature for short-term handling in the continental US, while others recommend long-term storage at -20°C or below.[1][2] To ensure the long-term stability and integrity of the compound, it is highly recommended to store this compound at -20°C or below , especially for long-term storage. For daily use, aliquots can be prepared and stored at -20°C to minimize freeze-thaw cycles. Always refer to the Certificate of Analysis provided by the supplier for specific storage instructions.
Q2: How should I handle this compound in the laboratory?
This compound is a crystalline solid.[3] It is advisable to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For preparing stock solutions, use a suitable solvent as indicated on the product data sheet. A published study describes dissolving this compound for in vivo studies, which may provide guidance on appropriate solvents.[4]
Q3: I am observing inconsistent results in my experiments. Could this be due to this compound degradation?
Inconsistent experimental outcomes can indeed be a result of compound degradation. Factors such as improper storage, frequent freeze-thaw cycles of stock solutions, and exposure to harsh experimental conditions (e.g., extreme pH, high temperatures, or prolonged exposure to light) can lead to the degradation of small molecules like this compound. If you suspect degradation, it is recommended to perform a quality control check of your compound, such as by liquid chromatography-mass spectrometry (LC-MS), to assess its purity.
Q4: What are the known degradation pathways for this compound?
Currently, there is no specific published data detailing the degradation pathways of this compound. However, based on its chemical structure, which includes ester and amide functionalities, it is susceptible to common degradation pathways such as hydrolysis and oxidation. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) would be necessary to identify its specific degradation products and pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower than expected bioactivity | This compound degradation due to improper storage or handling. | 1. Verify the storage conditions of your this compound stock. 2. Prepare fresh stock solutions from a new vial of solid compound. 3. Aliquot stock solutions to minimize freeze-thaw cycles. 4. Perform an analytical check (e.g., LC-MS) to confirm the purity and concentration of your stock solution. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Review the experimental conditions. Exposure to extreme pH, high temperature, or light can cause degradation. 2. Conduct a forced degradation study to identify potential degradation products under your experimental conditions. 3. If possible, use a stability-indicating analytical method to separate the parent compound from its degradants. A published LC-MS/MS method for this compound could be adapted for this purpose.[5] |
| Precipitation of the compound in aqueous buffers | Poor solubility or compound instability leading to the formation of insoluble degradants. | 1. Check the solubility of this compound in your specific buffer system. 2. Consider the use of co-solvents, but ensure they are compatible with your experimental setup. 3. Prepare solutions fresh before each experiment. |
Experimental Protocols
Protocol for Forced Degradation Studies of this compound
This protocol outlines a general procedure for conducting forced degradation studies to investigate the stability of this compound under various stress conditions. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
Objective: To assess the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol (B129727)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Suitable analytical column (e.g., C18)
-
LC-MS/MS system[5]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 70°C) for a defined period. Also, expose the stock solution to the same temperature.
-
Photolytic Degradation: Expose the this compound stock solution and solid sample to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating LC-MS/MS method.[5]
-
Data Evaluation:
-
Determine the percentage of this compound remaining in each stressed sample.
-
Identify and characterize any significant degradation products by their mass-to-charge ratio (m/z).
-
Summary of Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2 - 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 2 - 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2 - 24 hours |
| Thermal (Solid) | Dry Heat | 70°C | 24 - 72 hours |
| Thermal (Solution) | In solution | 70°C | 24 - 72 hours |
| Photolytic | UV (254 nm) & Visible Light | Room Temperature | 24 - 72 hours |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (aCDase Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 3. This compound - Cayman Chemical [bioscience.co.uk]
- 4. Physicochemical assays, pharmacokinetics, and tissue distribution of this compound, an acid ceramidase inhibitor, for glioblastoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for the determination of this compound, an acid ceramidase inhibitor, and its application to a pharmacokinetic study in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Synergistic Effect of ARN14988
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the synergistic effect of ARN14988 with other drugs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of acid ceramidase (AC), also known as N-acylsphingosine amidohydrolase-1 (ASAH1).[1][2] Acid ceramidase is an enzyme that catalyzes the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[2] By inhibiting this enzyme, this compound leads to an accumulation of intracellular ceramides. Ceramide is a bioactive lipid that can induce apoptosis (programmed cell death), while its downstream metabolite, sphingosine-1-phosphate (S1P), promotes cell proliferation and survival.[2] Therefore, by increasing ceramide levels, this compound can promote cancer cell death.
Q2: With which drugs has this compound shown synergistic effects?
A2: this compound has demonstrated synergistic cytotoxic activity against the proliferative melanoma cell line G361 when combined with the following drugs:
-
5-Fluorouracil
-
Vemurafenib
-
Paclitaxel[1]
It is important to note that this synergistic effect was not observed in the invasive melanoma cell line A375.[1] Additionally, no synergy was seen with dacarbazine (B1669748) or cisplatin (B142131) in G361 cells.[1] this compound has also been shown to be highly cytotoxic in glioblastoma (GBM) cell lines.
Q3: What signaling pathways are affected by this compound?
A3: By inhibiting acid ceramidase and causing an accumulation of ceramide, this compound can influence signaling pathways that regulate cell survival and proliferation. One of the key pathways affected is the PI3K/Akt/mTOR pathway . Ceramide accumulation can lead to the dephosphorylation and inactivation of Akt, a central kinase in this pro-survival pathway. This, in turn, can inhibit downstream signaling to mTOR, a master regulator of cell growth and proliferation.
Q4: How can I assess the synergistic effect of this compound with another drug?
A4: The most common method for quantifying drug synergy is the Chou-Talalay method, which calculates a Combination Index (CI).[3][4][5][6] A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[3] This method requires generating dose-response curves for each drug individually and for the combination at a constant ratio.
Q5: What are some common challenges in drug synergy studies?
A5: Common challenges include:
-
Drug Solubility and Stability: Lipophilic compounds like this compound can be challenging to dissolve and may precipitate in cell culture media.[7] It is crucial to ensure both drugs are soluble at the tested concentrations.
-
Assay Variability: Cell-based assays, such as the MTT assay, can have inherent variability. Careful experimental technique and appropriate controls are essential for reproducible results.
-
Data Interpretation: The interpretation of synergy data can be complex. It is important to assess synergy across a range of drug concentrations and effect levels (Fraction affected, Fa).
-
Choice of Cell Line: As demonstrated with this compound, synergistic effects can be cell line-specific.[1]
Quantitative Data Summary
| Combination Drug | Cell Line | Outcome | Reference |
| 5-Fluorouracil | G361 | Synergistic | [1] |
| Vemurafenib | G361 | Synergistic | [1] |
| Paclitaxel | G361 | Synergistic | [1] |
| Dacarbazine | G361 | Not Synergistic | [1] |
| Cisplatin | G361 | Not Synergistic | [1] |
| Paclitaxel | A375 | Not Synergistic | [1] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using the Chou-Talalay Method
This protocol outlines the steps for determining the synergistic interaction between this compound and a partner drug using a cell viability assay (e.g., MTT assay).
1. Materials:
-
G361 melanoma cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Partner drug (stock solution in an appropriate solvent)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) dissolution)
-
Multichannel pipette
-
Plate reader
2. Procedure:
-
Day 1: Cell Seeding
-
Trypsinize and count the G361 cells.
-
Seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Day 2: Drug Treatment
-
Prepare serial dilutions of this compound and the partner drug individually in culture medium.
-
Prepare combination dilutions at a constant ratio of the two drugs (e.g., based on the ratio of their individual IC50 values).
-
Remove the medium from the wells and add 100 µL of the drug dilutions (single agents and combinations in triplicate). Include vehicle control wells (medium with DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Day 5: Cell Viability Assay (MTT)
-
Add 20 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
3. Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Generate dose-response curves for each drug alone and the combination.
-
Use software like CompuSyn to calculate the Combination Index (CI) at different effect levels (Fraction affected, Fa).
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Inhibition
This protocol describes how to assess the effect of this compound on the PI3K/Akt signaling pathway.
1. Materials:
-
G361 melanoma cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
2. Procedure:
-
Seed G361 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assay results | Inconsistent cell seeding, pipetting errors, edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| This compound precipitates in culture medium | This compound is lipophilic and has poor aqueous solubility. | Prepare a high-concentration stock solution in DMSO. When diluting in culture medium, vortex or sonicate briefly. Do not exceed the recommended final DMSO concentration (typically <0.5%). |
| Inconsistent Combination Index (CI) values | Incorrect drug ratio, inaccurate dose-response curves, inappropriate data analysis. | Ensure the constant ratio of the drug combination is maintained across all dilutions. Generate robust dose-response curves with sufficient data points around the IC50. Use reliable software like CompuSyn for CI calculation. |
| No effect on p-Akt levels in Western blot | Insufficient drug concentration or incubation time, poor antibody quality. | Perform a dose-response and time-course experiment to determine optimal conditions. Validate the primary antibody using positive and negative controls. |
Visualizations
References
- 1. | BioWorld [bioworld.com]
- 2. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method [ouci.dntb.gov.ua]
- 5. drug-combination-studies-and-their-synergy-quantification-using-the-chou-talalay-method - Ask this paper | Bohrium [bohrium.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Physicochemical Properties, Pharmacokinetics and Biodistribution of ARM14988, an Acid Ceramidase Inhibitor, and Its Potential as Chemotherapeutic Agent for Glioblastoma [minds.wisconsin.edu]
Validation & Comparative
A Comparative Analysis of ARN14988 and B13 Efficacy in Glioblastoma
For Immediate Release
In the relentless pursuit of effective therapies against glioblastoma (GBM), two novel investigational agents, ARN14988 and B13 (also known as GB13), have emerged from preclinical studies, each demonstrating distinct mechanisms of action and considerable promise. This guide provides a comprehensive comparison of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound is a small molecule inhibitor of acid ceramidase (ASAH1), a key enzyme in sphingolipid metabolism, which has been identified as a potential therapeutic target in glioblastoma. By blocking ASAH1, this compound has shown significant cytotoxicity in GBM cell lines. B13, in contrast, is a biologic therapy, a peptide-toxin conjugate specifically engineered to target the interleukin-13 receptor alpha 2 (IL-13Rα2), a cell-surface receptor highly expressed on the surface of malignant glioma cells but largely absent from normal brain tissue. This targeted approach allows for the delivery of a potent cytotoxic payload directly to cancer cells.
While direct comparative preclinical trials of this compound and B13 have not been published, this guide synthesizes available data to offer an objective overview of their individual performance characteristics.
Data Presentation
In Vitro Efficacy: Cytotoxicity in Glioblastoma Cell Lines
The following table summarizes the available in vitro cytotoxicity data for this compound and B13 against various glioblastoma cell lines.
| Compound | Cell Line | IC50 Value | Citation(s) |
| This compound | U87MG and 3 patient-derived GSCs | 11-104 µM | [1] |
| B13 (GB13) | SNB-19 (HGA) | 0.01 - 0.1 ng/mL | [2] |
| G-48a (HGA) | 0.01 - 0.1 ng/mL | [2] | |
| CHO-hIL-13Rα2(+) clone 5 | 3 ng/mL | [2] | |
| G-26-hIL-13Rα2(+) clone 2 | 0.1 ng/mL | [2] |
GSCs: Glioblastoma Stem Cells; HGA: High-Grade Astrocytoma; CHO: Chinese Hamster Ovary; G-26: Glioma cell line.
In Vivo Efficacy: Preclinical Animal Models
The table below outlines the reported in vivo efficacy of each compound in orthotopic glioblastoma xenograft models.
| Compound | Animal Model | Key Findings | Citation(s) |
| This compound | Mouse | Studies are reportedly underway to test in vivo efficacy. No quantitative data on tumor growth inhibition or survival is currently published. The compound has been shown to cross the blood-brain barrier. | [1][3] |
| B13 (GB13) | Nude Mice (with patient-derived HGG xenografts) | Significant decrease in tumor burden. Median survival prolongation of >25 days in animals with IL-13Rα2-medium and -high expressing tumors. | [4][5][6] |
HGG: High-Grade Glioma.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Inhibition of Acid Ceramidase
This compound functions by inhibiting acid ceramidase (ASAH1), leading to an accumulation of ceramides (B1148491) within the glioblastoma cells. This accumulation induces apoptosis (programmed cell death).
Caption: this compound inhibits ASAH1, leading to ceramide accumulation and apoptosis.
B13 (GB13) Mechanism of Action: Targeted Toxin Delivery
B13 is a biologic composed of a modified Interleukin-13 (IL-13) protein, which specifically binds to the IL-13Rα2 receptor on glioblastoma cells. This is fused to a potent bacterial exotoxin (Pseudomonas exotoxin A derivative), which, upon internalization, inhibits protein synthesis and induces cell death.
Caption: B13 binds to IL-13Rα2 on GBM cells, internalizes, and induces cell death.
Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)
The 50% inhibitory concentration (IC50) is a common measure of a drug's potency. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine cell viability and, consequently, the IC50 of a compound.
Caption: Workflow for determining the in vitro cytotoxicity (IC50) using an MTT assay.
Experimental Workflow: In Vivo Efficacy (Orthotopic Xenograft Model)
To assess the in vivo efficacy, human glioblastoma cells are implanted into the brains of immunocompromised mice, followed by treatment with the investigational agent.
Caption: Workflow for assessing in vivo efficacy in an orthotopic GBM xenograft model.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Glioblastoma cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound or B13. Control wells receive vehicle only.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Orthotopic Xenograft Model
-
Cell Preparation: Human glioblastoma cells (e.g., U87MG or patient-derived cells) are harvested and resuspended in a sterile solution, such as PBS, at a specific concentration.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Stereotactic Implantation: Mice are anesthetized, and a small burr hole is drilled in the skull. A stereotactic frame is used to precisely inject the glioblastoma cells into a specific brain region (e.g., the striatum).
-
Tumor Establishment: The tumors are allowed to grow for a set period, and tumor formation can be monitored using non-invasive imaging techniques like bioluminescence or magnetic resonance imaging (MRI).
-
Treatment Administration:
-
This compound: Administered systemically, for example, via intraperitoneal injection, based on its ability to cross the blood-brain barrier.
-
B13: Due to its proteinaceous nature and to bypass the blood-brain barrier, B13 is administered directly to the tumor via convection-enhanced delivery (CED). This involves the stereotactic placement of a catheter connected to a pump for slow, continuous infusion.[4][5][6]
-
-
Efficacy Assessment:
-
Tumor Growth: Tumor volume is measured at regular intervals using imaging. Tumor growth inhibition is calculated by comparing the tumor volumes of treated and control groups.
-
Survival: Animals are monitored for signs of tumor-related morbidity, and the date of euthanasia is recorded. Survival data is analyzed using Kaplan-Meier curves to determine the median survival and any significant increase in lifespan in the treated groups compared to the control group.
-
Conclusion
Both this compound and B13 demonstrate potent anti-glioblastoma activity in preclinical models, albeit through very different mechanisms. This compound, as a small molecule inhibitor of ASAH1, offers the potential for systemic administration. B13, a highly specific biologic, necessitates local delivery but shows remarkable potency against tumors expressing its target, IL-13Rα2.
The choice between these or similar agents in future clinical development will likely depend on factors such as the molecular profile of the patient's tumor (e.g., IL-13Rα2 expression for B13), the desired mode of administration, and the safety profiles that emerge from further studies. The data presented here underscores the importance of a multi-pronged approach to glioblastoma therapy, with both targeted biologics and small molecule inhibitors of key cellular pathways representing valuable avenues of investigation. Further research, including head-to-head preclinical studies and eventual clinical trials, will be necessary to fully elucidate the comparative efficacy and therapeutic potential of these promising agents.
References
- 1. Convection‑enhanced drug delivery for glioblastoma: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-13Rα2 is a Glioma-Restricted Receptor for Interleukin-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adjuvant convection-enhanced delivery for the treatment of brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-13Rα2 Status Predicts GB-13 (IL13.E13K-PE4E) Efficacy in High-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HGG-10. Efficacy of convection-enhanced delivery of GB-13 (IL13.E13K-PE4E) in an orthotopic xenograft model of high-grade glioma is predicated on IL-13Rα2 expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ARN14988 and Other ASAH1 Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of ARN14988 with other prominent Acid Ceramidase (ASAH1) inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data. The information is presented to facilitate informed decisions in the pursuit of novel therapeutics targeting ASAH1.
Acid Ceramidase (ASAH1) is a critical enzyme in sphingolipid metabolism, catalyzing the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid. This action reduces the levels of pro-apoptotic ceramide while increasing the formation of pro-survival sphingosine-1-phosphate (S1P). Upregulation of ASAH1 has been implicated in the progression and chemoresistance of various cancers, including glioblastoma, making it a compelling therapeutic target. This guide focuses on the comparative efficacy and characteristics of this compound and other notable ASAH1 inhibitors such as Carmofur, N-oleoylethanolamine (OE), B13, and LCL-521.
Quantitative Performance Comparison
The following tables summarize the in vitro efficacy of this compound and other ASAH1 inhibitors across various cancer cell lines, primarily focusing on glioblastoma. The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce a biological process by 50%.
Table 1: IC50 Values of ASAH1 Inhibitors in Glioblastoma Cell Lines
| Inhibitor | U87MG (µM) | GSC 22 (µM) | GSC 33 (µM) | GSC 44 (µM) | Reference |
| This compound | 11 - 104 | 11 - 104 | 11 - 104 | 11 - 104 | [1][2] |
| Carmofur | 11 - 104 | 11 - 104 | 11 - 104 | 11 - 104 | [1][2] |
| N-oleoylethanolamine (OE) | 11 - 104 | 11 - 104 | 11 - 104 | 11 - 104 | [1][2] |
Note: The referenced studies provide a range of IC50 values for these inhibitors across the tested glioblastoma cell lines.
Table 2: Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Blood-Brain Barrier Permeability | Crosses the BBB | [1] |
| Lipophilicity | High | [3] |
| Plasma Protein Binding | ~55% | [3] |
Experimental Methodologies
To ensure the reproducibility and critical evaluation of the presented data, detailed experimental protocols for the key assays are provided below.
MTT Assay for Cell Viability
This protocol is a standard method for assessing the in vitro cytotoxic effects of ASAH1 inhibitors on glioblastoma cell lines.
Protocol:
-
Cell Plating: Seed glioblastoma cells (e.g., U87MG, GSC 22, GSC 33, GSC 44) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Inhibitor Treatment: Treat the cells with various concentrations of the ASAH1 inhibitors (this compound, carmofur, OE) for 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values from the dose-response curves.[4][5][6][7]
LC-MS/MS for Ceramide Quantification
This method allows for the precise measurement of intracellular ceramide levels following treatment with ASAH1 inhibitors.
Protocol:
-
Cell Lysis and Lipid Extraction: After inhibitor treatment, harvest the cells and lyse them. Extract total lipids using a suitable solvent system (e.g., chloroform/methanol).
-
Sample Preparation: Dry the lipid extracts under nitrogen and reconstitute in an appropriate solvent.
-
Chromatographic Separation: Separate the different ceramide species using liquid chromatography (LC) with a C18 reverse-phase column.
-
Mass Spectrometric Detection: Detect and quantify the ceramide species using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Quantify the ceramide levels by comparing the peak areas to those of known standards.[8]
Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier Permeability
The PAMPA-BBB assay is a high-throughput in vitro method to predict the passive permeability of compounds across the blood-brain barrier.
Protocol:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., porcine brain polar lipid extract in dodecane) to form an artificial membrane.
-
Donor and Acceptor Plates: The donor plate contains the test compound (e.g., this compound) dissolved in a buffer solution. The acceptor plate contains a buffer solution.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours) to allow the compound to diffuse across the artificial membrane.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the compound concentrations and incubation time.[9][10][11][12][13]
Signaling Pathways and Experimental Workflows
The inhibition of ASAH1 leads to a shift in the cellular sphingolipid balance, impacting downstream signaling pathways critical for cancer cell survival and proliferation.
Caption: ASAH1 Inhibition Signaling Pathway.
The diagram above illustrates the central role of ASAH1 in sphingolipid metabolism. Inhibition of ASAH1 by compounds like this compound leads to an accumulation of ceramide, which promotes apoptosis. Concurrently, the reduction in sphingosine and its subsequent phosphorylation product, S1P, leads to the downregulation of pro-survival signaling pathways such as the PI3K/AKT/mTOR pathway.[14][15][16][17][18]
References
- 1. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New and Efficient Therapeutic Targets for Glioblastoma - Milwaukee Institute for Drug Discovery [uwm.edu]
- 3. Neutral ceramidase-active site inhibitor chemotypes and binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 10. enamine.net [enamine.net]
- 11. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of PI3K-AKT-mTOR pathway and modulation of histone deacetylase enzymes reduce the growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ASCO – American Society of Clinical Oncology [asco.org]
- 18. Inhibition of PI3K-AKT-mTOR pathway sensitizes endometrial cancer cell lines to PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
ARN14988: A Targeted Approach Surpassing Traditional Chemotherapy in Glioblastoma
ARN14988, a novel inhibitor of acid ceramidase (ASAH1), demonstrates significant advantages in preclinical studies over traditional chemotherapy, particularly temozolomide (B1682018), the standard of care for glioblastoma (GBM). By targeting a key enzyme in sphingolipid metabolism, this compound offers a more focused and potent anti-cancer strategy, addressing the critical challenges of drug resistance and efficacy in this aggressive brain tumor.
This compound's primary advantage lies in its targeted mechanism of action. Unlike traditional chemotherapy that indiscriminately affects rapidly dividing cells, this compound specifically inhibits ASAH1. This enzyme plays a crucial role in the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). By blocking ASAH1, this compound effectively increases the intracellular levels of ceramide, a lipid that promotes programmed cell death (apoptosis), while decreasing the levels of S1P, which is implicated in cell proliferation and resistance to therapy.[1][2] This targeted approach leads to a more potent cytotoxic effect in cancer cells while potentially reducing the side effects associated with conventional chemotherapy.
Preclinical evidence underscores the superior efficacy of this compound. Studies have shown it to be highly cytotoxic to GBM cell lines, even when compared to the FDA-approved chemotherapy agent, temozolomide.[3][4] While direct head-to-head IC50 values from a single study are not publicly available, the existing data suggests a significant potency advantage for this compound. For instance, various studies have reported the IC50 for temozolomide in glioblastoma cell lines to be in the micromolar range, often exceeding 100 µM, whereas this compound has shown efficacy at lower concentrations in other cancer types, indicating a potentially more potent profile.[4][5]
Furthermore, this compound exhibits favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, a critical requirement for treating brain tumors.[3] This ensures that the drug can reach its target in sufficient concentrations to exert its anti-cancer effects.
Quantitative Comparison of Cytotoxicity
| Cell Line | Traditional Chemotherapy Agent | IC50 (µM) | Exposure Time | Citation |
| U87MG | Temozolomide | ~230 | 72h | [5] |
| T98G | Temozolomide | ~438 | 72h | [5] |
| Patient-Derived G75 (TMZ-resistant) | Temozolomide | 106.73 | 72h | [6] |
| Patient-Derived G43 (TMZ-resistant) | Temozolomide | 165.43 | 72h | [6] |
| A172 | Temozolomide | ~125 | 5 days | |
| U87-MG | Temozolomide | ~105 | 5 days | |
| T98G | Temozolomide | ~247 | 5 days | |
| Patient-Derived Cultures | Temozolomide | 476 - 1757 | 72h | [7] |
Note: The IC50 values for Temozolomide are provided as a reference from various studies and were not determined in a head-to-head comparison with this compound under identical conditions.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and a typical experimental workflow for its evaluation are depicted in the following diagrams.
Caption: Mechanism of action of this compound.
Caption: Preclinical evaluation workflow for this compound.
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a generalized procedure for assessing the cytotoxic effects of this compound and traditional chemotherapy on glioblastoma cell lines.
1. Cell Seeding:
-
Glioblastoma cells (e.g., U87MG, T98G) are harvested during the logarithmic growth phase.
-
Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
2. Compound Treatment:
-
Stock solutions of this compound and temozolomide are prepared in a suitable solvent (e.g., DMSO).
-
A series of dilutions of each compound are prepared in culture medium to achieve the desired final concentrations.
-
The culture medium from the 96-well plates is removed and replaced with 100 µL of medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the treated wells.
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[7]
3. MTT Assay:
-
After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium containing MTT is then carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan (B1609692) crystals.
-
The plates are gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
4. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]
In Vivo Pharmacokinetic and Biodistribution Studies in a Mouse Model
This protocol outlines a general procedure for evaluating the pharmacokinetic properties and tissue distribution of this compound in mice.
1. Animal Housing and Acclimation:
-
Male C57BL/6 mice (or another appropriate strain) are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[8]
-
Animals are acclimated to the housing conditions for at least one week before the experiment. All animal procedures are conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[9]
2. Drug Formulation and Administration:
-
This compound is formulated in a suitable vehicle for administration (e.g., a solution of 5% ethanol, 60% PEG-300, and 35% water).[8]
-
The drug is administered to the mice via a specific route, such as intraperitoneal (IP) or intravenous (IV) injection, at a predetermined dose.[3]
3. Sample Collection:
-
At designated time points after drug administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), blood samples are collected from a subset of mice.
-
Following blood collection, the mice are euthanized, and various tissues (e.g., brain, liver, kidney, spleen) are harvested.
4. Sample Processing and Analysis:
-
Blood samples are processed to obtain plasma.
-
Tissue samples are homogenized.
-
The concentration of this compound in the plasma and tissue homogenates is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[3]
5. Pharmacokinetic and Biodistribution Analysis:
-
The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).
-
The tissue concentration data is used to assess the biodistribution of this compound and determine its ability to penetrate specific organs, such as the brain.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical Properties, Pharmacokinetics and Biodistribution of ARM14988, an Acid Ceramidase Inhibitor, and Its Potential as Chemotherapeutic Agent for Glioblastoma [minds.wisconsin.edu]
- 4. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potentiation of temozolomide activity against glioblastoma cells by aromatase inhibitor letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug [frontiersin.org]
- 9. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of ARN14988 Effects with Genetic Knockdown of ASAH1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of the pharmacological inhibitor ARN14988 with genetic knockdown of its target, Acid Ceramidase (ASAH1). By objectively comparing data from both approaches, this document serves as a resource for validating ASAH1 as a therapeutic target and understanding the on-target effects of this compound.
Introduction
Acid Ceramidase (ASAH1) is a lysosomal enzyme that plays a crucial role in sphingolipid metabolism by hydrolyzing ceramide into sphingosine (B13886) and a free fatty acid.[1][2] This metabolic conversion is critical, as ceramide and sphingosine-1-phosphate (S1P), a downstream product of sphingosine, often have opposing effects on cell fate. Ceramide is generally associated with pro-apoptotic and anti-proliferative signals, while S1P promotes cell survival, proliferation, and inflammation.[3] Upregulation of ASAH1 has been observed in various cancers, contributing to therapy resistance and tumor progression.[3][4]
This compound is a potent small molecule inhibitor of ASAH1, demonstrating efficacy in preclinical cancer models. To ensure that the observed effects of this compound are a direct result of ASAH1 inhibition, it is essential to cross-validate these findings with genetic methods that specifically target the ASAH1 gene. Short hairpin RNA (shRNA)-mediated knockdown is a powerful tool for reducing the expression of a target protein, thereby mimicking the effect of a highly specific inhibitor.
This guide compares the phenotypic and mechanistic outcomes of treating cancer cells with this compound alongside data from cells with shRNA-mediated knockdown of ASAH1. The concordance of data from these two orthogonal approaches provides strong evidence for the on-target activity of this compound and solidifies the rationale for targeting ASAH1 in disease.
Data Presentation: Pharmacological Inhibition vs. Genetic Knockdown
The following tables summarize the quantitative effects of this compound and ASAH1 shRNA on various cellular processes. Data has been compiled from multiple studies to provide a comparative overview.
| Table 1: Effect on Cell Viability and Apoptosis | ||
| Parameter | This compound Treatment | ASAH1 shRNA Knockdown |
| Cell Viability (IC50) | Varies by cell line (e.g., 11-104 µM in glioblastoma stem cells) | Not applicable (knockdown efficiency is measured) |
| Apoptosis Induction | Dose-dependent increase in apoptosis | Significant increase in apoptosis compared to control |
| Pro-apoptotic Proteins (e.g., BIM, NOXA) | Increased expression | Increased expression[3] |
| Anti-apoptotic Proteins (e.g., MCL-1, BCL2) | Decreased expression/activity[3] | Decreased expression/activity[3] |
| Table 2: Effect on Key Signaling Pathways | ||
| Signaling Molecule | This compound Treatment | ASAH1 shRNA Knockdown |
| p-AKT (Phosphorylated AKT) | Decreased phosphorylation | Decreased phosphorylation |
| Ceramide Levels | Increased intracellular ceramide | Increased intracellular ceramide |
| Sphingosine-1-Phosphate (S1P) Levels | Decreased S1P production[3] | Decreased S1P production[3] |
Experimental Protocols
Detailed methodologies for the pharmacological inhibition and genetic knockdown of ASAH1 are provided below. These protocols are representative of standard techniques used in the cited research.
Protocol 1: Pharmacological Inhibition of ASAH1 with this compound
This protocol outlines the steps for treating cancer cell lines with this compound to assess its effects on cell viability and signaling pathways.
-
Cell Culture:
-
Culture cancer cells (e.g., glioblastoma, melanoma cell lines) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment.
-
-
Treatment:
-
Seed cells in multi-well plates at a density appropriate for the duration of the assay.
-
Allow cells to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
-
Downstream Analysis:
-
Cell Viability Assay (MTT or CellTiter-Glo): Following treatment, assess cell viability according to the manufacturer's instructions.
-
Apoptosis Assay (Annexin V/PI Staining): Harvest cells, stain with Annexin V and Propidium Iodide (PI), and analyze by flow cytometry.
-
Western Blotting: Lyse cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against proteins of interest (e.g., p-AKT, total AKT, cleaved caspase-3, ASAH1).
-
Protocol 2: Genetic Knockdown of ASAH1 using Lentiviral shRNA
This protocol describes the generation of stable cell lines with reduced ASAH1 expression using a lentiviral shRNA approach.[6][7][8]
-
shRNA Vector Preparation:
-
Design or obtain lentiviral vectors expressing shRNAs targeting the human ASAH1 gene. A non-targeting scrambled shRNA should be used as a control.[9]
-
-
Lentivirus Production:
-
Transduction of Target Cells:
-
Seed target cancer cells and allow them to adhere.
-
Transduce the cells with the lentiviral particles at an appropriate multiplicity of infection (MOI) in the presence of polybrene.
-
Select for transduced cells using an appropriate selection agent (e.g., puromycin) if the vector contains a resistance marker.
-
-
Verification of Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the stable cell lines and perform qRT-PCR to quantify the reduction in ASAH1 mRNA levels.[9]
-
Western Blotting: Lyse the cells and perform a Western blot to confirm the reduction in ASAH1 protein levels.
-
-
Functional Assays:
-
Once knockdown is confirmed, perform the same functional assays as described in Protocol 1 (cell viability, apoptosis, etc.) to compare the phenotypic effects with those of this compound treatment.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: ASAH1 Signaling Pathway and Points of Intervention.
Caption: Cross-Validation Experimental Workflow.
Conclusion
The convergence of data from pharmacological inhibition with this compound and genetic knockdown of ASAH1 provides a robust validation of ASAH1 as a therapeutic target. Both methodologies demonstrate that reducing ASAH1 function leads to decreased cell survival, increased apoptosis, and modulation of key signaling pathways such as the PI3K/AKT pathway. The consistent outcomes observed across these distinct experimental approaches strongly suggest that the anti-cancer effects of this compound are mediated through its specific inhibition of ASAH1. This cross-validation is a critical step in the preclinical development of this compound and provides a strong foundation for its further investigation as a potential therapeutic agent.
References
- 1. uniprot.org [uniprot.org]
- 2. ASAH1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteomic profiling of rectal cancer reveals acid ceramidase is implicated in radiation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A lentiviral system for efficient knockdown of proteins in neuronal cultures [version 1; referees: 2 approved] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ARN14988 and Other Sphingolipid Modulators for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of ARN14988 with other key sphingolipid modulators. Designed for researchers, scientists, and drug development professionals, this document summarizes the latest experimental data on the performance and mechanisms of these compounds. We will delve into a head-to-head comparison of acid ceramidase (aCDase) inhibitors, sphingosine-1-phosphate (S1P) receptor modulators, and sphingosine (B13886) kinase (SphK) inhibitors, presenting quantitative data in structured tables and detailing the experimental protocols for key assays.
The Sphingolipid Rheostat: A Critical Target in Cellular Signaling
Sphingolipids are a class of bioactive lipids that play a crucial role in regulating a variety of cellular processes, including proliferation, apoptosis, and inflammation. The balance between pro-apoptotic ceramides (B1148491) and pro-survival sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat." Dysregulation of this balance is implicated in numerous diseases, most notably cancer and autoimmune disorders. This has led to the development of various therapeutic agents that modulate the activity of key enzymes and receptors within the sphingolipid metabolic pathway.
This compound is a potent and selective inhibitor of acid ceramidase (aCDase), a lysosomal enzyme that hydrolyzes ceramide into sphingosine, the precursor to S1P[1]. By inhibiting aCDase, this compound effectively shifts the sphingolipid rheostat towards ceramide accumulation, thereby promoting apoptosis in cancer cells. This guide will compare this compound to other sphingolipid modulators, providing a clear overview of their respective mechanisms and potencies.
Quantitative Comparison of Sphingolipid Modulators
To facilitate a clear comparison, the following tables summarize the key quantitative data for various sphingolipid modulators, categorized by their target.
Acid Ceramidase (aCDase) Inhibitors
This class of inhibitors, including this compound, directly targets the enzyme responsible for ceramide degradation.
| Compound | Target | IC50/Ki | Cell-Based Potency | Reference(s) |
| This compound | Acid Ceramidase | 12 nM (in vitro) | 1.5 µM (A375 melanoma cells) | [1] |
| Carmofur | Acid Ceramidase | 29 nM (rat recombinant) | - | [2] |
| N-oleoylethanolamine | Acid Ceramidase | Ki ≈ 500 µM | - | [3] |
| B-13 | Acid Ceramidase | ~10 µM | - | [3] |
| LCL464 | Acid Ceramidase | 50% inhibition at 50 µM (cell extracts) | - | [3] |
S1P Receptor Modulators
These modulators target the five G protein-coupled receptors for S1P (S1P1-5), which are crucial for lymphocyte trafficking and immune responses.
| Compound | Target(s) | Binding Affinity (Ki, nM) | Reference(s) |
| Fingolimod (FTY720-P) | S1P1, S1P3, S1P4, S1P5 | S1P1: 0.34, S1P5: 0.33 | [4] |
| Siponimod (BAF312) | S1P1, S1P5 | S1P1: 0.37, S1P5: 1.2 | [4] |
| Ozanimod | S1P1, S1P5 | S1P1: 0.19, S1P5: 26 | [4] |
| Ponesimod | S1P1 | S1P1: 0.42 | [4] |
Sphingosine Kinase (SphK) Inhibitors
Sphingosine kinases (SphK1 and SphK2) are the enzymes that phosphorylate sphingosine to generate S1P. Inhibiting these kinases reduces S1P levels, thereby promoting apoptosis and inhibiting cell proliferation.
| Compound | Target(s) | IC50/Ki | Selectivity | Reference(s) |
| PF-543 | SphK1 | IC50 = 2 nM, Ki = 3.6 nM | >100-fold for SphK1 over SphK2 | [5][6] |
| K145 | SphK2 | IC50 = 4.3 µM, Ki = 6.4 µM | Selective for SphK2 | [7][8] |
| SKI-II | SphK1, SphK2 | IC50 = 0.5 µM | Dual inhibitor | [9][10][11] |
Visualizing the Molecular Pathways and Experimental Workflows
To further clarify the mechanisms of action and the methodologies used to evaluate these compounds, we have included diagrams generated using the DOT language.
Sphingolipid Signaling Pathway
This diagram illustrates the central role of ceramide and S1P and highlights the points of intervention for the different classes of modulators.
References
- 1. This compound (aCDase Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent Inhibition of Acid Ceramidase by Novel B-13 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. adooq.com [adooq.com]
- 11. axonmedchem.com [axonmedchem.com]
Validating ARN14988's On-Target Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ARN14988, a potent acid ceramidase inhibitor, with other alternatives. Supported by experimental data, this document details the methodologies for key validation experiments and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of this compound's on-target effects.
This compound is a potent inhibitor of acid ceramidase (aCDase or ASAH1), a lysosomal enzyme that plays a critical role in sphingolipid metabolism.[1][2] aCDase is responsible for the hydrolysis of ceramide, a pro-apoptotic lipid, into sphingosine (B13886), which is subsequently phosphorylated to form sphingosine-1-phosphate (S1P), a signaling molecule that promotes cell proliferation and survival.[3][4][5] In various cancers, including melanoma and glioblastoma, aCDase is upregulated, leading to decreased ceramide levels and increased S1P levels, thereby contributing to tumor growth and resistance to therapy.[1][6]
By inhibiting aCDase, this compound effectively shifts the balance of the ceramide/S1P rheostat towards apoptosis. This mechanism of action makes this compound a promising candidate for cancer therapy, particularly in combination with other anti-cancer drugs.[1] This guide provides a comparative analysis of this compound with other known aCDase inhibitors, along with detailed experimental protocols for validating its on-target effects.
Comparative Analysis of Acid Ceramidase Inhibitors
The efficacy of this compound has been evaluated against other known aCDase inhibitors, such as Carmofur, N-oleoylethanolamine (OE), and B13. The following table summarizes their half-maximal inhibitory concentrations (IC50) in various cancer cell lines, providing a quantitative comparison of their potency.
| Inhibitor | Cell Line | IC50 (µM) |
| This compound | U87MG (Glioblastoma) | 37 ± 4 |
| GSC 22 (Glioblastoma Stem-like) | 11 ± 2 | |
| GSC 33 (Glioblastoma Stem-like) | 29 ± 3 | |
| GSC 44 (Glioblastoma Stem-like) | 33 ± 4 | |
| Carmofur | U87MG (Glioblastoma) | 37 ± 4 |
| GSC 22 (Glioblastoma Stem-like) | 104 ± 7 | |
| GSC 33 (Glioblastoma Stem-like) | 48 ± 5 | |
| GSC 44 (Glioblastoma Stem-like) | 62 ± 6 | |
| N-oleoylethanolamine (OE) | U87MG (Glioblastoma) | >100 |
| GSC 22 (Glioblastoma Stem-like) | >100 | |
| GSC 33 (Glioblastoma Stem-like) | >100 | |
| GSC 44 (Glioblastoma Stem-like) | >100 | |
| B13 | MCF7 (Breast Cancer) | 27.7 |
| In Vitro (Generic) | ~10 |
Experimental Protocols
To ensure reproducible and reliable validation of this compound's on-target effects, detailed methodologies for key experiments are provided below.
In Vitro Acid Ceramidase Activity Assay
This assay measures the direct inhibitory effect of compounds on aCDase activity using a fluorogenic substrate.
Materials:
-
Recombinant human acid ceramidase
-
Fluorogenic substrate (e.g., RBM14-C12)
-
Assay buffer (25 mM sodium acetate (B1210297), pH 4.5)
-
Inhibitor compounds (this compound and alternatives) dissolved in DMSO
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
In a 96-well plate, add 25 µL of the recombinant aCDase enzyme solution to each well.
-
Add 25 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 100 mM glycine-NaOH, pH 10.6).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for umbelliferone-based substrates).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
MTT Cell Viability Assay
This colorimetric assay assesses the cytotoxic effects of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., U87MG)
-
Complete cell culture medium
-
Inhibitor compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compounds or vehicle control for a specified duration (e.g., 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 values.
LC-MS/MS Quantification of this compound in Plasma
This method allows for the accurate measurement of this compound concentrations in plasma samples, which is essential for pharmacokinetic studies.
Instrumentation:
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
-
C18 analytical column
Reagents and Materials:
-
This compound standard
-
Internal standard (IS), e.g., Verapamil
-
Mouse plasma
-
Acetonitrile
-
Methanol
-
Formic acid
-
Ammonium (B1175870) acetate
-
Ethyl acetate
-
Hexane
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of mouse plasma, add the internal standard.
-
Add 500 µL of 5% ethyl acetate in hexane.
-
Vortex for 10 minutes and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Mobile Phase A: 10 mM ammonium acetate in water (pH 5)
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: A suitable gradient to achieve separation.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry (Positive Electrospray Ionization):
-
MRM Transition for this compound: m/z 391.20 → m/z 147.00
-
MRM Transition for Verapamil (IS): m/z 455.30 → m/z 165.00
-
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound.
-
Quantify the concentration of this compound in the plasma samples by comparing their peak area ratios (analyte/IS) to the calibration curve.
-
Visualizations
The following diagrams provide a visual representation of the sphingolipid signaling pathway and the experimental workflows described above.
Caption: Sphingolipid signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro acid ceramidase activity assay.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for LC-MS/MS quantification of this compound.
References
- 1. Potent Inhibition of Acid Ceramidase by Novel B-13 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the conversion of ceramide to sphingosine 1-phosphate as a novel strategy for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingolipids and cancer: ceramide and sphingosine-1-phosphate in the regulation of cell death and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-Phosphate Stimulates ER to Golgi Ceramide Traffic to Promote Survival in T98G Glioma Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetic Profiles of aCDase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of key acid ceramidase (aCDase) inhibitors: ARN14988, Ceranib-2, B-13, and SACLAC. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for the development of effective therapeutics targeting aCDase, an enzyme implicated in various diseases, including cancer and lysosomal storage disorders.
Comparative Pharmacokinetic Data
The following table summarizes the available quantitative pharmacokinetic data for the selected aCDase inhibitors from preclinical studies, primarily in mouse models. It is important to note that direct head-to-head comparative studies are limited, and the experimental conditions may vary between studies.
| Pharmacokinetic Parameter | This compound | Ceranib-2 | B-13 | SACLAC |
| Animal Model | Mouse | Mouse | Not Available | Mouse |
| Administration Route | Intraperitoneal (IP) | Intraperitoneal (IP) | Not Available | Not Available |
| Peak Plasma Concentration (Cmax) | Not Available | ~40 µM | Not Available | Effective at nM concentrations |
| Time to Peak Concentration (Tmax) | Not Available | 2 hours | Not Available | Not Available |
| Half-life (t1/2) | Rapid Elimination | < 2 hours | Not Available | Not Available |
| Bioavailability | Not Available | Not Available | Not Available | Limited by low solubility |
| Plasma Protein Binding | ~55% | Not Available | Not Available | Not Available |
| Blood-Brain Barrier (BBB) Penetration | Yes (Peak brain conc. 17.36 ± 1.44 ng/mL)[1] | Not Available | Not Available | Not Available |
| Lipophilicity (LogP) | 3.34 ± 0.40 | Not Available | Not Available | Not Available |
Note: "Not Available" indicates that the data was not found in the reviewed public literature.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the pharmacokinetic profiling of aCDase inhibitors.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the general procedure for determining the pharmacokinetic profile of an aCDase inhibitor in a mouse model following a single administration.
-
Animal Model: Male or female mice (e.g., CD-1 or C57BL/6), typically 6-8 weeks old, are used. Animals are housed in a controlled environment with a standard diet and water ad libitum.
-
Drug Formulation and Administration: The aCDase inhibitor is formulated in a suitable vehicle (e.g., a solution of DMSO and polyethylene (B3416737) glycol). The formulation is administered via the desired route, commonly intravenous (IV) for determining absolute bioavailability or intraperitoneal (IP) and oral (PO) for assessing absorption.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). Serial sampling from the same animal is preferred to reduce inter-individual variability. Blood is typically collected via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalytical Method: The concentration of the aCDase inhibitor in the plasma samples is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Determination of Plasma Protein Binding
This protocol describes the rapid equilibrium dialysis (RED) method for determining the extent of a drug's binding to plasma proteins.
-
Materials: RED device, semi-permeable membrane (8 kDa molecular weight cutoff), plasma from the study species (e.g., mouse or human), and the aCDase inhibitor.
-
Procedure:
-
The aCDase inhibitor is added to plasma at a known concentration.
-
The plasma-drug mixture is loaded into one chamber of the RED device, and buffer is loaded into the other chamber, separated by the semi-permeable membrane.
-
The device is sealed and incubated with shaking at 37°C until equilibrium is reached (typically 4-6 hours).
-
At the end of the incubation, samples are taken from both the plasma and buffer chambers.
-
-
Analysis: The concentration of the inhibitor in both chambers is determined by LC-MS/MS.
-
Calculation: The percentage of unbound drug is calculated using the following formula: % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) x 100
Assessment of Blood-Brain Barrier Permeability
The ability of a compound to cross the blood-brain barrier is crucial for treating central nervous system disorders. This can be assessed in vivo.
-
Animal Model and Drug Administration: As described in the in vivo pharmacokinetic study protocol.
-
Tissue Collection: At a specific time point after drug administration (often corresponding to the Tmax in plasma or a later time point to assess brain retention), animals are euthanized. The brain is perfused with saline to remove blood from the cerebral vasculature.
-
Brain Homogenization: The brain is harvested, weighed, and homogenized in a suitable buffer.
-
Bioanalysis: The concentration of the aCDase inhibitor in the brain homogenate and in plasma samples (collected at the same time point) is quantified by LC-MS/MS.
-
Calculation of Brain-to-Plasma Ratio (Kp): The Kp is calculated as the ratio of the drug concentration in the brain to the drug concentration in the plasma. A Kp value greater than 1 suggests significant brain penetration.
Visualizations
The following diagrams illustrate key concepts related to the pharmacology of aCDase inhibitors and the experimental workflow for their pharmacokinetic analysis.
Caption: The sphingolipid metabolic pathway highlighting the role of aCDase.
Caption: A typical experimental workflow for an in vivo pharmacokinetic study.
Caption: Workflow for assessing blood-brain barrier permeability.
References
Benchmarking ARN14988 Against Next-Generation Acid Ceramidase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the acid ceramidase (AC) inhibitor ARN14988 with other next-generation inhibitors. By presenting key performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to facilitate an objective evaluation of these compounds for research and drug development purposes.
Introduction to Acid Ceramidase Inhibition
Acid ceramidase (ASAH1) is a lysosomal enzyme that plays a crucial role in sphingolipid metabolism. It catalyzes the hydrolysis of ceramide, a pro-apoptotic lipid, into sphingosine (B13886) and a free fatty acid. Sphingosine can then be phosphorylated to sphingosine-1-phosphate (S1P), a signaling molecule that promotes cell survival, proliferation, and inflammation. In various cancers, including glioblastoma and melanoma, ASAH1 is overexpressed, leading to a decrease in ceramide levels and an increase in S1P levels. This shift in the ceramide/S1P ratio contributes to tumor growth, chemoresistance, and suppression of apoptosis. Therefore, inhibiting acid ceramidase is a promising therapeutic strategy to increase intracellular ceramide levels and induce cancer cell death.
This compound has emerged as a potent inhibitor of acid ceramidase. This guide benchmarks its performance against other notable next-generation AC inhibitors.
Comparative Performance of Acid Ceramidase Inhibitors
The following tables summarize the in vitro potency and cellular activity of this compound in comparison to other significant acid ceramidase inhibitors.
Table 1: In Vitro Enzymatic Inhibition of Acid Ceramidase
| Inhibitor | Target | IC50 (nM) | Source Organism | Notes |
| This compound | Acid Ceramidase | 12 | Human (recombinant) | Potent in vitro inhibitor.[1] |
| Carmofur (B1668449) | Acid Ceramidase | 29 | Rat (recombinant) | Clinically used anti-cancer agent, covalent inhibitor.[2][3][4] |
| SABRAC | Acid Ceramidase | 52 | Human | Selective over neutral ceramidase. |
| B-13 | Acid Ceramidase | ~10,000 | Human | Early-generation inhibitor, less potent in cellular assays.[5] |
| ARN14974 | Acid Ceramidase | 79 | Not Specified | Benzoxazolone carboxamide derivative.[2] |
| Acid Ceramidase-IN-1 | Acid Ceramidase | 166 | Human | Orally active and blood-brain barrier penetrant.[2] |
Table 2: Cellular Activity of Acid Ceramidase Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 (µM) | Notes |
| This compound | A375 (Melanoma) | AC Activity | 1.5 | Potent cellular activity.[1] |
| This compound | G361 (Melanoma) | Cytotoxicity (EC50) | 77.3 | Weakly cytotoxic alone, synergistic with other agents.[6] |
| This compound | A375 (Melanoma) | Cytotoxicity (EC50) | 51.9 | [6] |
| This compound | U87MG (Glioblastoma) | Cytotoxicity (IC50) | 11-20 | Varies depending on the specific glioblastoma stem-like cell line.[7][8] |
| Carmofur | U87MG (Glioblastoma) | Cytotoxicity (IC50) | 15-30 | Varies depending on the specific glioblastoma stem-like cell line.[7][8] |
| N-oleoylethanolamine (OE) | U87MG (Glioblastoma) | Cytotoxicity (IC50) | 50-104 | Varies depending on the specific glioblastoma stem-like cell line.[7][8] |
| SABRAC | PC3 MC (Prostate Cancer) | AC Activity | < 1 | Potent cellular inhibition. |
| B-13 | MCF7 (Breast Cancer) | AC Activity | 27.7 | Less effective in cells due to poor lysosomal access.[7] |
In Vivo Efficacy
This compound has demonstrated the ability to cross the blood-brain barrier, a critical feature for treating brain tumors like glioblastoma.[4][9] In mouse models, this compound was found to be extensively distributed in various tissues, including the brain.[9] Studies have shown its cytotoxicity towards glioblastoma cell lines, suggesting its potential as a chemotherapeutic agent for this devastating disease.[7][9]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the acid ceramidase signaling pathway and a typical experimental workflow for inhibitor testing.
Figure 1: Acid Ceramidase Signaling Pathway.
Figure 2: Experimental Workflow for Inhibitor Testing.
Figure 3: Logical Comparison of Inhibitor Attributes.
Experimental Protocols
In Vitro Fluorogenic Acid Ceramidase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of acid ceramidase in a cell-free system.
Materials:
-
Recombinant human acid ceramidase
-
Fluorogenic substrate (e.g., RBM14-12)
-
Assay buffer: 25 mM sodium acetate, pH 4.5
-
Inhibitor compounds (this compound and others) dissolved in DMSO
-
96-well black microplates
-
Microplate reader with fluorescence detection (e.g., excitation 360 nm, emission 460 nm)
-
Sodium periodate (B1199274) (NaIO4) solution
-
Glycine-NaOH buffer, pH 10.6
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add 2 µL of each inhibitor dilution. For the control (no inhibitor) and blank (no enzyme) wells, add 2 µL of DMSO.
-
Add 73 µL of assay buffer to each well.
-
Add 25 µL of recombinant human acid ceramidase solution to the inhibitor and control wells. Add 25 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 0.5 µL of the 4 mM fluorogenic substrate solution (final concentration 20 µM) to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 25 µL of methanol.
-
Add 100 µL of NaIO4 solution and incubate at 37°C for 30 minutes in the dark to oxidize the product and allow for the release of the fluorescent umbelliferone.
-
Read the fluorescence on a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular Viability (MTT) Assay
This colorimetric assay determines the effect of acid ceramidase inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., U87MG, A375)
-
Complete cell culture medium
-
96-well clear microplates
-
Inhibitor compounds (this compound and others) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader with absorbance detection at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
Prepare serial dilutions of the inhibitor compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. For the control wells, add medium with the same concentration of DMSO as the treated wells.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the control and determine the EC50 value.
Conclusion
This compound is a highly potent inhibitor of acid ceramidase with significant activity in cancer cell lines. Its ability to penetrate the blood-brain barrier makes it a particularly promising candidate for the treatment of glioblastoma. When benchmarked against other next-generation inhibitors like carmofur and SABRAC, this compound demonstrates comparable or superior in vitro potency. While carmofur has the advantage of being a clinically used drug, this compound's favorable pharmacokinetic properties warrant further investigation. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these and other novel acid ceramidase inhibitors. The continued exploration of this class of compounds holds significant promise for the development of new and effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical assays, pharmacokinetics, and tissue distribution of this compound, an acid ceramidase inhibitor, for glioblastoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Lack of Efficacy of Combined Antiangiogenic Therapies in Xenografted Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fluorescence-based high-performance liquid chromatographic assay to determine acid ceramidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physicochemical Properties, Pharmacokinetics and Biodistribution of ARM14988, an Acid Ceramidase Inhibitor, and Its Potential as Chemotherapeutic Agent for Glioblastoma [minds.wisconsin.edu]
Safety Operating Guide
Essential Guide to the Proper Disposal of ARN14988
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of ARN14988, a potent acid ceramidase inhibitor. Given its cytotoxic properties, this compound must be managed as hazardous waste from the point of use through to its final disposition.[1]
Physicochemical and Safety Data
Understanding the properties of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄ClN₃O₅ | Cayman Chemical |
| Molecular Weight | 373.8 g/mol | Cayman Chemical |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in DMSO and Dimethyl Formamide (DMF) | [2] |
| Log K o/w (Lipophilicity) | 3.34 ± 0.40 | [3] |
| Cytotoxicity (EC₅₀, A375 cells) | 51.9 µM | [4] |
| Cytotoxicity (EC₅₀, G361 cells) | 77.3 µM | [4] |
Experimental Protocols: Disposal of this compound
The following protocols provide detailed methodologies for the proper disposal of this compound and materials contaminated with it. These procedures are designed to minimize exposure and prevent environmental contamination.
1. Waste Segregation and Collection:
-
Immediate Segregation: At the point of generation, all waste contaminated with this compound must be segregated from non-hazardous laboratory waste.[5][6] This includes unused or expired compounds, solutions containing this compound, contaminated personal protective equipment (PPE), and any labware (e.g., pipette tips, vials, culture plates) that has come into contact with the compound.[7]
-
Designated Waste Containers: Use clearly labeled, leak-proof containers designated for cytotoxic or hazardous chemical waste.[1][5] In many jurisdictions, these containers are color-coded, often purple or red, to signify cytotoxic hazards.[6][7]
-
Sharps Waste: All sharps, such as needles and blades, contaminated with this compound must be disposed of in a designated puncture-resistant sharps container that is also labeled for cytotoxic waste.[5]
2. Packaging and Labeling:
-
Secure Packaging: Ensure that all waste containers are securely sealed to prevent leakage or spillage during storage and transport.
-
Clear Labeling: Each waste container must be clearly labeled with the words "Cytotoxic Waste" or "Hazardous Chemical Waste" and should identify the primary contents, including "this compound". The date of waste accumulation should also be recorded.
3. Storage:
-
Designated Storage Area: Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to control any potential leaks.
-
Limited Accumulation Time: Adhere to institutional and local regulations regarding the maximum allowable time for hazardous waste accumulation.
4. Final Disposal:
-
High-Temperature Incineration: The required method for the final disposal of cytotoxic waste is high-temperature incineration.[7][8] This process ensures the complete destruction of the hazardous chemical compounds.[8][9]
-
Licensed Waste Management Service: Arrange for the collection and disposal of this compound waste through a licensed and certified hazardous waste management contractor. These contractors are equipped to transport and incinerate cytotoxic materials in compliance with environmental regulations.
Signaling Pathway and Disposal Workflow
The following diagrams illustrate the mechanism of action of this compound and the logical workflow for its proper disposal.
Caption: Mechanism of action of this compound in the sphingolipid metabolic pathway.
Caption: Step-by-step workflow for the proper disposal of this compound waste.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Physicochemical assays, pharmacokinetics, and tissue distribution of this compound, an acid ceramidase inhibitor, for glioblastoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. danielshealth.ca [danielshealth.ca]
- 6. swansea.ac.uk [swansea.ac.uk]
- 7. cleanaway.com.au [cleanaway.com.au]
- 8. High Temperature Incineration - Grundon [grundon.com]
- 9. Why High Temperature Incineration is vital | Eurits [eurits.org]
Personal protective equipment for handling ARN14988
Disclaimer: There is no publicly available, specific Safety Data Sheet (SDS) or detailed handling protocol for ARN14988. The following guidance is based on established best practices for handling potent, cytotoxic, and investigational chemical compounds. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local and federal regulations before handling this substance.
This compound is a potent inhibitor of acid ceramidase (aCDase) and has demonstrated significant cytotoxic effects, particularly in cancer cell lines.[1][2] Due to its cytotoxic nature, this compound should be handled as a hazardous compound, requiring stringent safety protocols to prevent occupational exposure.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the primary barrier against exposure. The minimum required PPE for handling this compound in solid or solution form is outlined below. All PPE should be disposed of as cytotoxic waste after a single use.[3][4][5]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Chemotherapy-rated nitrile gloves.[6] | Prevents skin contact. Double-gloving provides an extra layer of protection against tears and contamination. |
| Body Protection | Disposable Gown | Solid-front, back-closure gown made of low-permeability fabric with long sleeves and tight-fitting cuffs.[6][7] | Protects skin and personal clothing from splashes and aerosol contamination. |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles. A full-face shield should be worn over goggles if there is a significant risk of splashing.[7] | Protects eyes and face from splashes of liquids or fine powders. |
| Respiratory Protection | N95 Respirator or Higher | A fit-tested N95 respirator or a higher level of respiratory protection (e.g., PAPR) as determined by a site-specific risk assessment.[7] | Required when handling the powdered form of the compound or when aerosolization is possible, to prevent inhalation. |
Operational Plan: Safe Handling Workflow
Handling of this compound must be performed in a designated area within a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize exposure risk.[5]
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of potent compounds like this compound.
Disposal Plan
All waste generated from handling this compound is considered cytotoxic waste and must be segregated from regular laboratory trash.[3][8] Disposal must adhere to institutional and regulatory guidelines for hazardous materials.[9]
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled, sealed, puncture-resistant container with a purple lid.[8] | Includes contaminated gloves, gowns, bench paper, plasticware, and vials. Place items in a designated cytotoxic waste bag before putting them into the final container.[3][4] |
| Sharps Waste | Labeled, puncture-proof sharps container with a purple lid.[8] | Includes needles, syringes, and glass Pasteur pipettes that have come into contact with this compound. Do not recap needles. |
| Liquid Waste | Labeled, leak-proof, shatter-resistant container. | Aqueous waste containing this compound should not be poured down the drain. Collect all liquid waste for chemical deactivation or incineration by a certified hazardous waste vendor. |
| Grossly Contaminated Items | Double-bagged in cytotoxic waste bags and placed in a rigid, sealed container. | Any item heavily contaminated with this compound powder or concentrated solution. |
Mechanism of Action: Acid Ceramidase Inhibition
This compound functions by inhibiting acid ceramidase (aCDase), a key enzyme in sphingolipid metabolism.[10][11] This inhibition disrupts the balance between pro-apoptotic ceramides (B1148491) and pro-survival sphingosine-1-phosphate (S1P), leading to an accumulation of ceramides within the cell.[1][10] This accumulation can trigger cell cycle arrest and apoptosis, which is the basis of its cytotoxic effect in cancer cells.[1]
Signaling Pathway of Acid Ceramidase Inhibition
Caption: Inhibition of acid ceramidase by this compound leads to ceramide accumulation.
References
- 1. Molecular mechanism of inhibition of acid ceramidase by carmofur - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. danielshealth.ca [danielshealth.ca]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arinursing.org [arinursing.org]
- 7. Cytotoxic Drug Safety [tru.ca]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. scbt.com [scbt.com]
- 11. gosset.ai [gosset.ai]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
